molecular formula C8H8BrNO3 B1291808 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene CAS No. 885519-07-3

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Cat. No.: B1291808
CAS No.: 885519-07-3
M. Wt: 246.06 g/mol
InChI Key: XTZNLELDRXUAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene ( 885519-07-3) is a brominated aromatic compound with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol. This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring bromine and nitro functional groups on the benzene ring, makes it amenable to further functionalization through various reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-couplings. In scientific research, this compound and its structural analogs are primarily investigated as key precursors in the synthesis of more complex molecules. Recent studies explore the use of similar bromo- and methoxy-substituted benzene derivatives in the development of novel sulfonamide-based compounds that exhibit potent antiproliferative activity against human tumor cell lines . These synthesized molecules act as antitumor agents by inhibiting microtubule polymerization, thereby disrupting cell division and arresting the cell cycle at the G2/M phase, which ultimately leads to apoptotic cell death . The bromine atom on the aromatic ring is a crucial handle for further structure-activity relationship (SAR) studies, allowing for the exploration of new chemical space in the search for effective tubulin-targeting agents . Computational chemistry data suggests that the compound has high gastrointestinal absorption and is likely to permeate the blood-brain barrier, which can be informative for pharmacokinetic studies . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-1-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZNLELDRXUAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646167
Record name 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-07-3
Record name 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 885519-07-3

This technical guide provides a comprehensive overview of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, a substituted aromatic compound of interest to researchers and professionals in organic synthesis, medicinal chemistry, and drug development. This document details its chemical properties, plausible synthetic routes with experimental protocols, and potential applications based on the reactivity of its functional groups.

Chemical and Physical Properties

This compound is a poly-substituted benzene derivative. The interplay of its bromo, methoxy, methyl, and nitro functional groups dictates its reactivity and potential utility as a chemical intermediate. A summary of its key properties is presented below.

PropertyValueSource
CAS Number 885519-07-3[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-Bromo-2-methoxy-6-nitrotoluene, 5-Bromo-2-methyl-3-nitroanisole[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Electrophilic Nitration

A potential route to this compound is the nitration of 3-bromo-2-methylanisole. The methoxy group is a strong activating and ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The bromine atom is a deactivating but ortho-, para-directing group. The interplay of these directing effects would likely favor the introduction of the nitro group at the C3 position, which is ortho to the methyl group and meta to the bromo and methoxy groups.

G 3-Bromo-2-methylanisole 3-Bromo-2-methylanisole This compound This compound 3-Bromo-2-methylanisole->this compound Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->this compound

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Nitration

The following is a generalized experimental protocol for the nitration of an aromatic compound, which can be adapted for the synthesis of this compound.

Materials and Reagents:

  • 3-Bromo-2-methylanisole (starting material)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. This mixture should be prepared fresh before use.

  • Reaction Setup: Dissolve the starting material, 3-bromo-2-methylanisole, in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of the starting material. The temperature of the reaction mixture should be carefully monitored and maintained at a low temperature (e.g., 0-5 °C) throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a designated period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to yield the pure this compound.

Reactivity and Potential Applications

This compound is a versatile intermediate for further chemical transformations, primarily due to the reactivity of its bromo and nitro functional groups.[2]

Cross-Coupling Reactions

The bromo substituent can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of substituents at the 5-position.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromo group by various nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting aniline derivative is a valuable precursor for the synthesis of a wide array of compounds, including amides, sulfonamides, and diazonium salts, which can be further functionalized.

G A This compound B Cross-Coupling Products A->B Pd-catalyzed Cross-Coupling C Nucleophilic Aromatic Substitution Products A->C Nucleophilic Aromatic Substitution D 5-Bromo-1-methoxy-2-methyl-3-aminobenzene A->D Reduction of Nitro Group

Caption: Potential synthetic transformations of the title compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. However, the biological activities of related nitroaromatic and brominated phenolic compounds have been reported.

Nitro-substituted compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[3] The nitro group can be bioreduced to form reactive intermediates that can interact with cellular macromolecules. The degradation of nitrobenzene in certain microorganisms involves pathways that lead to intermediates like 2-aminophenol or catechol, which are then further metabolized.[4][5][6]

Furthermore, some organochalcogen compounds containing a nitro-substituted benzyl moiety have been shown to exhibit anticancer properties by targeting oncogenic signaling pathways such as the Akt/mTOR and ERK pathways.[3]

Given the structural features of this compound, it could be a candidate for biological screening to explore its potential as a modulator of cellular signaling pathways, although further research is required to establish any such activity.

Spectroscopic Data

Predicted ¹H NMR Spectrum

In a predicted ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons and the methyl and methoxy protons. The electron-withdrawing nitro group and the bromine atom would deshield the adjacent aromatic protons, causing them to appear at a lower field. The methyl and methoxy protons would appear as singlets at a higher field.

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the carbon atoms attached to the electron-withdrawing nitro, bromo, and methoxy groups would exhibit characteristic chemical shifts. The carbon of the methyl group would appear at a high field.

Note: The predicted spectral data should be confirmed by experimental analysis upon synthesis of the compound.

Conclusion

This compound is a polysubstituted aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its functional groups offer multiple avenues for chemical modification, making it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. While specific experimental data for its synthesis and biological activity are currently limited, this guide provides a framework for its preparation and highlights its potential for further investigation. Researchers are encouraged to perform detailed characterization and biological evaluation to fully explore the properties of this compound.

References

An In-depth Technical Guide on 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling procedures, and available data for 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₈BrNO₃[1]. Its molecular structure consists of a benzene ring substituted with a bromine atom, a methoxy group, a methyl group, and a nitro group. These functional groups dictate its chemical reactivity and physical properties, making it a potentially useful intermediate in organic synthesis.

Identification and Physical Data

A summary of the key identifiers and physicochemical properties of this compound is presented in the tables below.

IdentifierValue
IUPAC NameThis compound[1]
CAS Number885519-07-3[1]
Molecular FormulaC₈H₈BrNO₃[1]
Molecular Weight246.06 g/mol [1]
InChIInChI=1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3[1]
InChIKeyXTZNLELDRXUAOX-UHFFFAOYSA-N[1]
Canonical SMILESCC1=C(C=C(C=C1OC)Br)--INVALID-LINK--[O-][1]
Physicochemical PropertyValue
Physical StateSolid
XLogP33.4[1]
Topological Polar Surface Area55.1 Ų[1]
Monoisotopic Mass244.96876 Da[1]

Synthesis and Reactivity

This compound is noted as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of bromo and nitro groups allows for further functionalization through reactions such as cross-coupling, making it a versatile building block in fine chemical synthesis.[2] It is reportedly used in the preparation of some herbicides and fungicides.[2]

Experimental Protocols

As of the latest search, specific, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound have not been identified. A general workflow for the characterization of a synthesized aromatic compound is presented below.

G General Workflow for Compound Characterization A Crude Product from Synthesis B Purification (e.g., Column Chromatography) A->B C Purity Assessment (e.g., HPLC, TLC) B->C D Structural Elucidation C->D If pure E Spectroscopic Analysis (NMR, IR, MS) D->E F Physical Property Measurement (m.p.) D->F G Final Characterized Compound E->G F->G G Hazardous Chemical Handling Protocol A Assess Hazards (Review SDS) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Engineering Controls (Fume Hood) B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate and Store Waste D->F G Dispose of Waste Properly F->G

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H NMR spectrum of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this analysis is based on established principles of nuclear magnetic resonance spectroscopy and the known effects of its substituents on the benzene ring. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a thorough examination of the compound's structural features as revealed by ¹H NMR spectroscopy.

Predicted ¹H NMR Data

The predicted quantitative ¹H NMR data for this compound is summarized in the table below. These predictions are derived from the additive effects of the bromo, methoxy, methyl, and nitro substituents on the chemical shifts of the aromatic protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-47.5 - 7.8Doublet2.0 - 3.0 (⁴J)
H-67.2 - 7.5Doublet2.0 - 3.0 (⁴J)
OCH₃3.8 - 4.0Singlet-
CH₃2.2 - 2.5Singlet-

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Structural Analysis and Interpretation

The structure of this compound contains a benzene ring with five substituents: a methoxy group (-OCH₃), a methyl group (-CH₃), a nitro group (-NO₂), and a bromine atom (-Br), along with two remaining aromatic protons.

The nitro group is a strong electron-withdrawing group, which significantly deshields the ortho and para protons, causing their signals to appear at a higher chemical shift (downfield).[1][2] Conversely, the methoxy and methyl groups are electron-donating, leading to a shielding effect on the ortho and para protons, shifting their signals to a lower chemical shift (upfield). The bromine atom has a moderate deshielding effect.

In this compound, the two aromatic protons are at positions 4 and 6. These two protons are not chemically equivalent and are expected to show a meta-coupling (a small coupling constant, typically 2-3 Hz). The proton at position 4 is ortho to the electron-withdrawing nitro group and meta to the bromine atom, which would result in a significant downfield shift. The proton at position 6 is ortho to the bromine atom and meta to the nitro group, also resulting in a downfield shift, but likely to a lesser extent than H-4.

The methoxy and methyl protons are not coupled to any other protons and are therefore expected to appear as sharp singlets in the spectrum. The chemical shift of the methoxy protons typically appears in the range of 3.5-4.0 ppm, while the methyl protons on an aromatic ring are usually found between 2.0 and 2.5 ppm.

Experimental Protocols

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • The choice of solvent is critical as it can influence the chemical shifts.[4] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[5]

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically with a magnetic field strength of 300 MHz or higher.

  • Standard instrument parameters for a ¹H NMR experiment include:

    • Pulse angle: 30-90 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be adjusted to improve signal-to-noise ratio)

3. Data Processing:

  • The acquired Free Induction Decay (FID) signal is transformed into the frequency domain spectrum using a Fourier transform.

  • The spectrum is then phased and baseline corrected.

  • The chemical shifts of the signals are referenced to the TMS peak at 0 ppm.

  • The integration of the peaks is performed to determine the relative number of protons corresponding to each signal.

  • The coupling constants (J-values) are measured from the splitting patterns of the signals.

Logical Workflow for Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

G Workflow for ¹H NMR Spectrum Analysis cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis cluster_3 Structure Elucidation A Sample Preparation B NMR Experiment A->B C Fourier Transform B->C D Phase & Baseline Correction C->D E Referencing D->E F Identify Number of Signals E->F G Determine Chemical Shifts (δ) F->G H Analyze Integration G->H I Analyze Splitting Patterns (Multiplicity & J-coupling) H->I J Assign Protons to Signals I->J K Confirm Molecular Structure J->K

Caption: Logical workflow for ¹H NMR spectrum analysis.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. Due to the absence of readily available experimental spectral data for this specific compound in the public domain, this document outlines a robust prediction of the ¹³C NMR spectrum based on established empirical principles and substituent chemical shift (SCS) additivity rules. Furthermore, a detailed, standardized experimental protocol for the acquisition of a ¹³C NMR spectrum for this and similar small organic molecules is provided to facilitate experimental validation.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound have been estimated using the principle of substituent additivity on the chemical shift of a benzene ring (base value: 128.5 ppm). The predicted values are based on the incremental shifts for each substituent relative to its position (ipso, ortho, meta, para) on the aromatic ring.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomSubstituents and their Positional EffectsCalculation (ppm)Predicted Chemical Shift (δ, ppm)
C1 ipso-OCH₃, ortho-CH₃, meta-NO₂, para-Br128.5 + 31.4 - 1.0 + 0.4 - 1.9157.4
C2 ipso-CH₃, ortho-OCH₃, ortho-NO₂, meta-Br128.5 + 9.3 - 14.4 - 4.8 + 3.2121.8
C3 ipso-NO₂, ortho-CH₃, ortho-Br, meta-OCH₃128.5 + 20.0 - 0.1 + 3.4 + 1.4153.2
C4 ortho-Br, meta-NO₂, para-OCH₃, meta-CH₃128.5 + 3.2 + 0.9 - 7.7 + 0.1125.0
C5 ipso-Br, ortho-OCH₃, meta-CH₃, para-NO₂128.5 - 5.5 - 14.4 + 0.1 + 5.8114.5
C6 ortho-OCH₃, meta-Br, para-CH₃, ortho-NO₂128.5 - 14.4 + 3.2 - 2.9 - 4.8109.6
-OCH₃ ~55-60
-CH₃ ~15-20

Disclaimer: These are predicted values and may differ from experimental results. The actual spectrum may be influenced by solvent effects and steric interactions not fully accounted for by simple additivity rules.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the assignment of the predicted ¹³C NMR chemical shifts.

Caption: Molecular structure of this compound with atom numbering.

Workflow for ¹³C NMR Chemical Shift Prediction

The prediction of ¹³C NMR chemical shifts for substituted benzenes is a systematic process based on the principle of the additivity of substituent chemical shifts (SCS). The workflow for this empirical calculation is outlined below.

G start Start: Identify Molecular Structure identify_substituents Identify Substituents (-Br, -OCH3, -CH3, -NO2) start->identify_substituents scs_table Consult Substituent Chemical Shift (SCS) Table identify_substituents->scs_table benzene_base Benzene Base Value (128.5 ppm) calculate_shifts For each Carbon Atom: Sum of (Base Value + ΣSCS_ipso + ΣSCS_ortho + ΣSCS_meta + ΣSCS_para) benzene_base->calculate_shifts scs_table->calculate_shifts predicted_spectrum Generate Predicted ¹³C NMR Chemical Shifts calculate_shifts->predicted_spectrum end End: Predicted Spectrum predicted_spectrum->end

Caption: Workflow for predicting ¹³C NMR chemical shifts using SCS additivity.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standardized methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. Higher concentrations will generally lead to a better signal-to-noise ratio in a shorter acquisition time.

  • Procedure:

    • Accurately weigh the solid sample into a clean, dry vial.

    • Add the chosen deuterated solvent.

    • Gently agitate the vial to ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be employed.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely and label it clearly.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Standard Parameters for a Proton-Decoupled ¹³C Spectrum:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Temperature: Standard ambient probe temperature (e.g., 298 K).

    • Spectral Width (SW): A spectral width of approximately 240-250 ppm is typically sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is generally adequate for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans should provide a good signal-to-noise ratio.

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

3. Data Processing

  • Fourier Transformation: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm). If an internal standard such as tetramethylsilane (TMS) is used, reference its signal to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of all observed peaks.

Mass Spectrometry Fragmentation of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 5-bromo-1-methoxy-2-methyl-3-nitrobenzene. In the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established fragmentation principles of substituted aromatic compounds and data from structurally analogous molecules to propose a comprehensive fragmentation scheme. This document is intended to aid researchers in the identification and structural elucidation of this and related compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Mass spectrometry is a critical analytical technique for the structural characterization of such molecules. Electron ionization (EI) mass spectrometry, in particular, provides reproducible fragmentation patterns that serve as a molecular fingerprint, offering valuable insights into the compound's structure. This guide outlines the predicted fragmentation behavior of this compound, focusing on the influence of its bromo, methoxy, methyl, and nitro functional groups on the fragmentation pathways.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound (Molecular Weight: 246.06 g/mol ) under electron ionization is anticipated to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and the nature of the substituents on the aromatic ring.

The initial step is the formation of the molecular ion ([M]•+), which will appear as a characteristic doublet at m/z 245 and 247, reflecting the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio).

The primary fragmentation routes are expected to involve the loss of the functional groups:

  • Loss of the Nitro Group: Aromatic nitro compounds commonly exhibit losses of NO (30 u) and NO2 (46 u).

  • Loss of the Methoxy Group: Aryl ethers can undergo cleavage of the O-CH3 bond, leading to the loss of a methyl radical (•CH3, 15 u) or a neutral formaldehyde molecule (CH2O, 30 u).

  • Loss of the Bromo Group: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br, 79 or 81 u).

Secondary fragmentations will likely involve the sequential loss of other small molecules, such as carbon monoxide (CO, 28 u), from the initial fragment ions.

Proposed Fragmentation Pathways

The proposed fragmentation pathways are illustrated in the diagram below. The initial molecular ion ([C8H8BrNO3]•+) is expected to undergo several competing fragmentation reactions to yield a series of characteristic fragment ions.

Fragmentation_Pathway M [M]•+ m/z 245/247 F1 [M - NO2]+ m/z 199/201 M->F1 - •NO2 F2 [M - CH3]•+ m/z 230/232 M->F2 - •CH3 F3 [M - Br]•+ m/z 166 M->F3 - •Br F4 [M - NO]•+ m/z 215/217 M->F4 - •NO F5 [M - NO2 - CO]+ m/z 171/173 F1->F5 - CO F6 [M - CH3 - NO2]+ m/z 184/186 F2->F6 - •NO2

Caption: Proposed EI fragmentation pathway for this compound.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed elemental compositions. The relative abundances are qualitative predictions based on the general fragmentation patterns of similar compounds.

m/z (79Br/81Br) Proposed Formula Proposed Fragmentation Predicted Relative Abundance
245/247[C8H8BrNO3]•+Molecular IonModerate
230/232[C7H5BrNO3]•+[M - •CH3]+Moderate to High
215/217[C8H8BrNO2]•+[M - •NO]+Low to Moderate
199/201[C8H8BrO]+[M - •NO2]+High
184/186[C7H5BrO]+[M - •CH3 - •NO2]+Moderate
171/173[C7H8Br]+[M - •NO2 - CO]+Low to Moderate
166[C8H8NO3]+[M - •Br]+Moderate
120[C7H5O]+[M - •Br - •NO2]+Low
92[C6H4O]+[M - •Br - •NO2 - CO]+Low

Experimental Protocols

While no experimental data for the title compound is presented, a standard protocol for acquiring its EI mass spectrum would be as follows:

3.1. Instrumentation

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer, equipped with an electron ionization source.

  • Inlet System: A gas chromatograph (GC) for sample introduction is ideal for separation from any impurities. Direct insertion probe (DIP) analysis could also be employed for a pure sample.

3.2. GC-MS Method (Hypothetical)

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injection: 1 µL of a 100 µg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate), splitless injection.

3.3. Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-350.

Conclusion

The fragmentation of this compound under electron ionization is predicted to be a complex process involving multiple competing pathways. The most significant fragmentation routes are expected to be the loss of the nitro and methoxy substituents, leading to a series of characteristic fragment ions. The presence of the bromine isotope pattern will be a key diagnostic feature in the mass spectrum. This in-depth guide provides a foundational understanding of the expected fragmentation behavior, which can be invaluable for the identification and structural elucidation of this compound in future research. The proposed fragmentation scheme, supported by established principles and data from analogous compounds, offers a robust framework for interpreting experimental mass spectra.

An In-depth Technical Guide on the FTIR Analysis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted FTIR analysis based on the characteristic vibrational frequencies of its constituent functional groups. Furthermore, it details a generalized experimental protocol for the synthesis of this compound and a standard procedure for its analysis by FTIR spectroscopy using the K-Br pellet method.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to show a series of absorption bands corresponding to the vibrational modes of its functional groups. The predicted key vibrational modes and their expected wavenumber ranges are summarized in the table below. These predictions are based on established spectral-structure correlations.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
3100 - 3000C-H StretchAromatic RingMedium to Weak
2980 - 2850C-H StretchMethyl (-CH₃) & Methoxy (-OCH₃)Medium
1610 - 1580C=C StretchAromatic RingMedium to Strong
1550 - 1475Asymmetric NO₂ StretchNitro Group (-NO₂)Strong
1470 - 1430C-H Bend (Asymmetric)Methyl (-CH₃)Medium
1360 - 1290Symmetric NO₂ StretchNitro Group (-NO₂)Strong
1275 - 1200Asymmetric C-O-C StretchAryl-Alkyl EtherStrong
1050 - 1000Symmetric C-O-C StretchAryl-Alkyl EtherMedium
880 - 800C-H Out-of-Plane BendSubstituted Aromatic RingStrong
700 - 550C-Br StretchBromo-AromaticMedium to Strong

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of a suitable precursor, such as 3-bromo-4-methoxy-2-methylbenzene. The following is a generalized protocol based on standard aromatic nitration procedures.

Materials:

  • 3-Bromo-4-methoxy-2-methylbenzene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a pre-determined amount of 3-Bromo-4-methoxy-2-methylbenzene to concentrated sulfuric acid while stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

  • The crude product, which may precipitate, is then collected by filtration or extracted with an organic solvent like dichloromethane.

  • The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

FTIR Analysis using the KBr Pellet Method

This protocol outlines the steps for preparing a solid sample for FTIR analysis using the potassium bromide (KBr) pellet technique.[1][2]

Materials:

  • This compound (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR Spectrometer

Procedure:

  • Sample Preparation: Place approximately 1-2 mg of the synthesized this compound and 100-200 mg of dry KBr powder into an agate mortar.[2]

  • Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Proper grinding is crucial to reduce scattering of the IR radiation.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[1][3]

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of a blank KBr pellet or an empty sample compartment should be recorded and subtracted from the sample spectrum.

Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from the synthesis of the target compound to its characterization using FTIR spectroscopy.

Synthesis_and_FTIR_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis FTIR Analysis start Starting Material: 3-Bromo-4-methoxy-2-methylbenzene reaction Nitration (HNO₃, H₂SO₄) start->reaction 1 workup Work-up (Extraction & Washing) reaction->workup 2 purification Purification (Recrystallization/Chromatography) workup->purification 3 product Pure Product: This compound purification->product 4 sample_prep Sample Preparation (Grinding with KBr) product->sample_prep Characterization pellet Pellet Formation (Hydraulic Press) sample_prep->pellet A spectrum Spectral Acquisition (FTIR Spectrometer) pellet->spectrum B interpretation Data Interpretation spectrum->interpretation C

Caption: Workflow for the synthesis and FTIR analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of the substituted nitroaromatic compound, 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. Due to the absence of specific quantitative solubility data in published literature, this document provides a comprehensive overview based on theoretical principles, data from analogous structures, and a detailed experimental protocol for determining solubility.

Predicted Solubility Profile

Based on the molecular structure of this compound, a qualitative assessment of its solubility in various organic solvents can be made. The molecule possesses a largely non-polar aromatic benzene ring substituted with a bromine atom, a methoxy group, a methyl group, and a polar nitro group.

The principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in a range of common organic solvents. The presence of the large, non-polar benzene ring and the halogen substituent indicates that it will be soluble in non-polar and moderately polar organic solvents. For a structurally similar compound, 5-Bromo-1-chloro-2-methyl-3-nitrobenzene, it is suggested to be "likely soluble in common organic solvents"[1]. Nitrobenzene itself is reported to be soluble in organic solvents such as ethanol, ether, and benzene, while having low solubility in water[2].

Therefore, this compound is predicted to be soluble in:

  • Aprotic polar solvents: such as acetone, ethyl acetate, and tetrahydrofuran (THF).

  • Protic polar solvents: such as ethanol and methanol, though potentially to a lesser extent than in aprotic solvents.

  • Non-polar aromatic solvents: such as toluene and benzene.

  • Chlorinated solvents: such as dichloromethane and chloroform.

It is expected to have low solubility in highly polar solvents like water and limited solubility in non-polar aliphatic hydrocarbons like hexane.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents is not available. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Acetone25Data not availableData not availableGravimetric
Dichloromethane25Data not availableData not availableGravimetric
Ethanol25Data not availableData not availableGravimetric
Ethyl Acetate25Data not availableData not availableGravimetric
Hexane25Data not availableData not availableGravimetric
Methanol25Data not availableData not availableGravimetric
Toluene25Data not availableData not availableGravimetric

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a specified temperature. This protocol can be adapted for various solvents and temperatures.

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom.

    • To each vial, add a known volume of the desired organic solvent.

    • Seal the vials tightly and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours at the constant temperature.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial. This can be done under a gentle stream of nitrogen or in a fume hood, followed by drying in an oven at a temperature below the compound's melting point until a constant weight is achieved.

    • Once the solvent is completely removed, re-weigh the vial containing the solid residue.

  • Calculation of Solubility:

    • The mass of the dissolved solid is the final weight of the vial minus the initial weight of the empty vial.

    • The solubility can then be calculated in g/100 mL or converted to molarity (mol/L) using the molecular weight of this compound (246.06 g/mol ).[3]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start: Prepare Materials add_excess Add excess solute to solvent in a vial start->add_excess equilibrate Equilibrate at constant temperature with stirring (24-48h) add_excess->equilibrate settle Cease stirring and allow solid to settle (≥2h) equilibrate->settle withdraw_supernatant Withdraw a known volume of the supernatant settle->withdraw_supernatant filter_solution Filter the solution into a pre-weighed vial withdraw_supernatant->filter_solution evaporate_solvent Evaporate the solvent to dryness filter_solution->evaporate_solvent weigh_residue Weigh the solid residue evaporate_solvent->weigh_residue calculate_solubility Calculate solubility (g/100 mL or mol/L) weigh_residue->calculate_solubility end End: Record Data calculate_solubility->end

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to a Representative Isomer of C₈H₈BrNO₃

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a specific, well-characterized chemical entity with the molecular formula C₈H₈BrNO₃ have not yielded a significant body of published literature. This document, therefore, presents a detailed technical guide on a plausible, representative isomer: 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide . This compound is a chemically reasonable structure that incorporates the atomic composition of the provided formula and contains functional groups known for their biological significance. The subsequent information is a synthesis of data from related compounds and established chemical principles, intended to provide a predictive overview for researchers, scientists, and drug development professionals.

Core Compound Summary

This guide focuses on the hypothetical isomer, 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide. The selection of this isomer is based on the prevalence of aromatic amides in pharmacologically active compounds and the known bioactivity of molecules containing both bromine and nitro functional groups.

Molecular and Physicochemical Properties

A summary of the predicted and calculated quantitative data for 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide is presented in Table 1. These values are essential for understanding the compound's potential behavior in biological systems and for the design of experimental protocols.

PropertyValue
Molecular Formula C₈H₈BrNO₃
Molecular Weight 262.06 g/mol
IUPAC Name 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide
Canonical SMILES CC1=C(C(=C(C=C1)Br)C(=O)NO)--INVALID-LINK--[O-]
Calculated LogP 1.8
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 2
Topological Polar Surface Area 87.9 Ų

Table 1: Predicted Physicochemical Properties of 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide.

Potential Synthesis and Experimental Protocols

While a specific synthesis for 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide is not documented, a plausible synthetic route can be proposed based on established organic chemistry reactions. The following sections detail a hypothetical experimental protocol for its synthesis and characterization.

Proposed Synthetic Pathway

The synthesis of 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide could be envisioned as a multi-step process starting from a commercially available precursor. A potential workflow is outlined below.

Synthetic Pathway A 4-Methyl-2-nitrobenzoic acid B Bromination A->B Br₂, FeBr₃ C 5-Bromo-4-methyl-2-nitrobenzoic acid B->C D Acyl Chloride Formation C->D SOCl₂ or (COCl)₂ E 5-Bromo-4-methyl-2-nitrobenzoyl chloride D->E F Amidation with Hydroxylamine E->F NH₂OH·HCl, Base G 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide F->G Mechanism of Action A 5-Bromo-N-hydroxy-4-methyl-2-nitrobenzamide (Prodrug) B Bacterial Nitroreductases A->B Enters Bacterial Cell C Reduction of Nitro Group B->C D Generation of Reactive Nitrogen Species (e.g., nitroso, hydroxylamino radicals) C->D E Cellular Macromolecules (DNA, proteins, lipids) D->E Interaction with F Oxidative Stress and Covalent Modification E->F G Cellular Damage and Death F->G

electronic and steric properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic and Steric Properties of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the . Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and data from analogous structures to propose a synthetic pathway and predict its physicochemical and spectroscopic properties. The interplay of the four distinct substituents on the benzene ring—methoxy, methyl, nitro, and bromo—creates a unique electronic and steric environment, making it a valuable intermediate in medicinal chemistry and organic synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound in the synthesis of novel bioactive molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. Most of these are computationally derived and provide a baseline for its handling and characterization.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 885519-07-3MySkinRecipes[1]
Molecular Formula C₈H₈BrNO₃PubChem[2]
Molecular Weight 246.06 g/mol PubChem[2]
Canonical SMILES CC1=C(C=C(C=C1OC)Br)--INVALID-LINK--[O-]PubChem[2]
InChI InChI=1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3PubChem[2]
InChIKey XTZNLELDRXUAOX-UHFFFAOYSA-NPubChem[2]
Topological Polar Surface Area 55.1 ŲPubChem[2]
Predicted XLogP3 3.4PubChem[2]

Proposed Synthesis and Experimental Protocol

The synthesis of this compound can be envisioned starting from the commercially available 2-methylanisole. The key transformations are electrophilic aromatic bromination and nitration. The order of these reactions is critical to achieve the desired substitution pattern, governed by the directing effects of the substituents.

The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the methyl group (-CH₃) is a weakly activating ortho-, para-director. To obtain the target molecule, it is proposed to first introduce the bromine atom and then the nitro group.

Proposed Synthetic Pathway:

  • Bromination of 2-methylanisole: The methoxy group is the more powerful activating group and will direct the incoming electrophile (Br⁺). The para position to the methoxy group is the most sterically accessible and electronically favored, leading to 4-Bromo-2-methylanisole.

  • Nitration of 4-Bromo-2-methylanisole: In this intermediate, the methoxy group directs ortho- and para-. The para position is blocked by the bromine. Of the two ortho positions, one is sterically hindered by the adjacent methyl group. Therefore, nitration is expected to occur at the position ortho to the methoxy group and meta to the bromine, which is C3, yielding this compound.

Synthetic Pathway Start 2-Methylanisole Intermediate 4-Bromo-1-methoxy-2-methylbenzene Start->Intermediate Br₂, FeBr₃ Product This compound Intermediate->Product HNO₃, H₂SO₄

Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)

This protocol is based on standard laboratory procedures for the bromination and nitration of aromatic compounds.

Step 1: Synthesis of 4-Bromo-1-methoxy-2-methylbenzene

  • Materials: 2-methylanisole, Iron(III) bromide (FeBr₃), Bromine (Br₂), Dichloromethane (CH₂Cl₂), Sodium thiosulfate solution (10%), Sodium bicarbonate solution (saturated), Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylanisole (1 equivalent) in dichloromethane.

    • Add a catalytic amount of FeBr₃.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1 equivalent) in dichloromethane via the dropping funnel.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by slowly adding a 10% sodium thiosulfate solution to remove excess bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-Bromo-1-methoxy-2-methylbenzene.

Step 2: Synthesis of this compound

  • Materials: 4-Bromo-1-methoxy-2-methylbenzene, Concentrated sulfuric acid (H₂SO₄), Concentrated nitric acid (HNO₃).

  • Procedure:

    • In a flask, cool concentrated sulfuric acid to 0 °C.

    • Slowly add 4-Bromo-1-methoxy-2-methylbenzene (1 equivalent) with stirring, maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, keeping the temperature at 0 °C.

    • Add the nitrating mixture dropwise to the solution of the substrate over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

    • After addition, let the mixture stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.[3]

    • Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

    • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol or methanol to obtain pure this compound.

Electronic Properties

The electronic nature of the aromatic ring is dictated by the interplay of the inductive and resonance effects of its four substituents.

  • -OCH₃ (Methoxy): A strong activating group. It donates electron density to the ring via a strong positive resonance effect (+R) and withdraws electron density via a negative inductive effect (-I). The +R effect is dominant, enriching the ortho and para positions with electron density.[2]

  • -CH₃ (Methyl): A weak activating group that donates electron density through a weak positive inductive effect (+I) and hyperconjugation, also enriching the ortho and para positions.

  • -Br (Bromo): A deactivating group. It withdraws electron density through a strong -I effect but donates electron density through a weaker +R effect. Overall, it deactivates the ring but still directs incoming electrophiles to the ortho and para positions.

  • -NO₂ (Nitro): A strong deactivating group. It strongly withdraws electron density from the ring through both a strong -I and a strong -R effect, making the ring electron-deficient, particularly at the ortho and para positions. It is a meta-director.[4]

The combination of these groups makes the aromatic ring generally electron-deficient and susceptible to nucleophilic aromatic substitution, a common reaction for polyhalogenated and nitrated aromatic compounds.

Electronic_Effects cluster_0 Substituent Effects on Benzene Ring A Methoxy (-OCH₃) A_eff +R > -I (Strong Activator, o,p-director) A->A_eff B Methyl (-CH₃) B_eff +I (Weak Activator, o,p-director) B->B_eff C Bromo (-Br) C_eff -I > +R (Weak Deactivator, o,p-director) C->C_eff D Nitro (-NO₂) D_eff -R, -I (Strong Deactivator, m-director) D->D_eff

Caption: Summary of the electronic effects of the substituents.

Steric Properties

The spatial arrangement of the substituents significantly influences the molecule's conformation and reactivity.

  • The presence of four substituents on the benzene ring, particularly with three of them on adjacent carbons (C1, C2, C3), creates considerable steric hindrance.

  • The methyl group at C2 is flanked by the methoxy group at C1 and the nitro group at C3. This crowding may restrict the free rotation of the methoxy and nitro groups.

  • The bromine atom at C5 is relatively less hindered.

  • Steric hindrance will play a crucial role in any further substitution reactions. For example, nucleophilic attack at positions ortho to the existing bulky groups would be disfavored.[5][6]

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The molecule has two aromatic protons which will appear as distinct signals. Their chemical shifts can be estimated based on the additive effects of the substituents.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-47.5 - 7.8d (J ≈ 2-3 Hz)
H-67.2 - 7.5d (J ≈ 2-3 Hz)
-OCH₃3.9 - 4.1s
-CH₃2.2 - 2.4s

Rationale: The proton at C4 is ortho to a bromine and para to a methoxy group, while being meta to both the methyl and nitro groups. The proton at C6 is ortho to the methoxy and bromine groups and meta to the others. The strong deshielding effect of the nitro group and the anisotropic effect of the bromine will influence these shifts.

Predicted ¹³C NMR Data

The six aromatic carbons will each give a distinct signal due to the lack of symmetry.

CarbonPredicted Chemical Shift (ppm)
C1 (-OCH₃)155 - 160
C2 (-CH₃)125 - 130
C3 (-NO₂)148 - 152
C4128 - 132
C5 (-Br)115 - 120
C6110 - 115
-OCH₃56 - 58
-CH₃15 - 20

Rationale: The chemical shifts are influenced by the electronegativity and resonance effects of the directly attached and neighboring substituents. Carbons attached to the electronegative oxygen (C1) and the electron-withdrawing nitro group (C3) are expected to be significantly downfield.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for each functional group.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aliphatic C-H (-CH₃)Stretch2980 - 2850
Aromatic C=CStretch1600 - 1450
Nitro (-NO₂)Asymmetric Stretch1550 - 1475
Nitro (-NO₂)Symmetric Stretch1360 - 1290
C-O (Aryl Ether)Asymmetric Stretch1275 - 1200
C-O (Aryl Ether)Symmetric Stretch1075 - 1020
C-BrStretch680 - 515

The nitro group's N-O stretching vibrations are typically strong and characteristic, appearing in the 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) regions for aromatic nitro compounds.[7]

Conclusion

This compound is a polysubstituted aromatic compound with a rich combination of electronic and steric features. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitro and bromo groups makes the aromatic ring electron-deficient and activates it for certain types of reactions, such as nucleophilic aromatic substitution. The significant steric hindrance around the C1-C2-C3 positions will heavily influence its reactivity and conformational preferences. The predicted spectroscopic data provide a framework for the identification and characterization of this molecule. These properties make it a potentially versatile building block for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Note: Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a functionalized aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic placement of the bromo, methoxy, methyl, and nitro groups allows for diverse subsequent chemical modifications, making it a valuable building block in organic synthesis. This document outlines a proposed laboratory-scale protocol for the synthesis of this compound via the nitration of 3-Bromo-1-methoxy-2-methylbenzene.

Physicochemical Data

While specific experimental data for the target compound is limited, the following table summarizes its key identifiers and expected physical properties based on its chemical structure.

PropertyValueReference
CAS Number 885519-07-3[1][2]
Molecular Formula C₈H₈BrNO₃[1][2]
Molecular Weight 246.06 g/mol [1][2]
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water.N/A
Storage Room temperature, dry conditions[1]

Experimental Protocol

This protocol describes a plausible method for the synthesis of this compound. The procedure is adapted from established methods for the nitration of substituted aromatic compounds.

Materials and Reagents
  • 3-Bromo-1-methoxy-2-methylbenzene

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Concentrated Nitric Acid (HNO₃, 68-70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

  • Deionized Water

Procedure

1. Preparation of the Nitrating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid.

  • Cool the acid to 0-5 °C.

  • To the cooled sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

2. Nitration Reaction:

  • In a separate round-bottom flask, dissolve 3-Bromo-1-methoxy-2-methylbenzene in a suitable solvent like dichloromethane.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add the prepared nitrating mixture to the solution of 3-Bromo-1-methoxy-2-methylbenzene via a dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

3. Work-up:

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of dichloromethane.[3]

  • Combine all the organic layers.

4. Neutralization and Drying:

  • Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate.[3]

5. Solvent Removal and Purification:

  • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[3]

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization to yield pure this compound as a solid.[3]

Visualizations

Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration Reaction cluster_workup Work-up and Purification H2SO4 Conc. H₂SO₄ Mix Mix at 0-5°C H2SO4->Mix HNO3 Conc. HNO₃ HNO3->Mix Reaction Add Nitrating Mixture (0-5°C, 1-2h) Mix->Reaction StartingMaterial 3-Bromo-1-methoxy-2-methylbenzene in CH₂Cl₂ StartingMaterial->Reaction Quench Quench with Ice/Water Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify (Chromatography/Recrystallization) Evaporate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a versatile synthetic intermediate used in the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds and the synthesis of substituted biaryl compounds.[1][2] The presence of ortho-substituents (methyl and nitro groups) to the bromine atom introduces steric hindrance, which can present challenges for the coupling reaction. However, with appropriate selection of catalysts, ligands, and reaction conditions, high yields of the desired biaryl products can be achieved.[3][4][5][6]

These application notes provide detailed protocols and compiled data for the use of this compound in Suzuki coupling reactions, offering a valuable resource for researchers in organic synthesis and drug development.

Data Presentation

The following table summarizes representative conditions and yields for Suzuki coupling reactions of sterically hindered and electronically deactivated aryl bromides, analogous to this compound. This data is compiled from various literature sources to provide a comparative overview.

Aryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-1-methyl-3-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001285[3]
1-Bromo-3-methoxy-5-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O80-10012Not specified[7]
2-BromoanilinePhenylboronic acid pinacol esterCataCXium A Pd G3 (10)-K₃PO₄2-MeTHF801691[8]
3-Bromo-2-methylaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (2)RuPhos (4)K₃PO₄1,4-Dioxane1001892[2]
5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-onePhenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃Ethanol100 (µW)0.597[9]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME80290[10][11]

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki coupling reactions with this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is recommended for sterically hindered substrates and employs a bulky, electron-rich phosphine ligand.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable Buchwald ligand

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium phosphate (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the anhydrous, degassed solvent (e.g., Toluene, 5-10 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard Procedure using a Palladium-phosphine Complex

This protocol uses a common and commercially available palladium catalyst.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvent mixture (e.g., 1,4-Dioxane/water or Toluene/Ethanol/water)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Heat the mixture to 80-100 °C under an inert atmosphere and monitor the reaction by TLC or GC-MS.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Catalytic Cycle Start ArBr This compound (Ar-X) ArBr->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Boronic_Acid Arylboronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation activates PdII_biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product (Ar-Ar') RedElim->Product Suzuki_Workflow start Start setup Reaction Setup: - Add Ar-Br, Boronic Acid, Base - Flame-dry flask start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with N2/Ar (3x) setup->inert add_reagents Add Catalyst, Ligand, and Degassed Solvent inert->add_reagents reaction Heat Reaction Mixture (80-110 °C) add_reagents->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with solvent - Wash with H2O and brine monitor->workup Complete purify Purification: - Dry organic layer - Concentrate - Column chromatography workup->purify product Isolated Biaryl Product purify->product

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C–N) bonds.[1][2][3] This powerful transformation enables the synthesis of aryl amines from aryl halides and a wide range of amine coupling partners. The reaction is particularly valuable in pharmaceutical and materials science research due to the prevalence of the arylamine motif in bioactive molecules and functional materials.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.[4] The presence of an electron-withdrawing nitro group and electron-donating methoxy and methyl groups on the aromatic ring influences the reactivity of the C-Br bond, making the optimization of reaction conditions crucial for achieving high yields and purity.

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine (R¹R²NH) is depicted below:

Reaction Scheme

Key Reaction Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. For an electron-deficient substrate like this compound, several conditions can be considered.

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound based on general principles and literature precedents for similar electron-deficient aryl bromides.[5][6][7][8]

ComponentRecommended Reagents/ConditionsTypical Loading/ConcentrationRationale & Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂1-5 mol %Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ.[2][9][10]
Ligand Xantphos, RuPhos, BrettPhos1.2 - 2.0 equivalents relative to PdBulky, electron-rich phosphine ligands are crucial for promoting oxidative addition and reductive elimination.[11][12] Xantphos is often effective for electron-deficient aryl halides.[6][7]
Base Cs₂CO₃, K₃PO₄, NaOtBu1.5 - 2.5 equivalentsThe choice of base is critical and substrate-dependent. Cs₂CO₃ and K₃PO₄ are milder bases suitable for substrates with base-sensitive functional groups. NaOtBu is a stronger base that can lead to higher reaction rates but may cause side reactions.[9]
Solvent Toluene, Dioxane, THF0.1 - 0.5 MAnhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used due to their ability to dissolve the reactants and their relatively high boiling points.[1][10]
Temperature 80 - 110 °C-The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures generally lead to faster reaction rates but can also promote decomposition.[9]
Amine Primary or Secondary Aliphatic/Aromatic Amines1.1 - 1.5 equivalentsThe nature of the amine will influence the optimal ligand and reaction conditions.

Experimental Workflow and Protocols

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_vessel Prepare Schlenk Flask (Dry & Inert Atmosphere) add_solids Add Aryl Bromide, Amine, Base, Pd Precursor, Ligand prep_vessel->add_solids add_solvent Add Anhydrous, Degassed Solvent add_solids->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., with water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify catalytic_cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex1 L₂Pd(II)(Ar)(Br) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination R¹R²NH pd_complex2 [L₂Pd(II)(Ar)(Br)(R¹R²NH)] amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido_complex L₂Pd(II)(Ar)(NR¹R²) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product Ar-NR¹R² reductive_elimination->product

References

Application Notes and Protocols: 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene as a Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene as a versatile building block in the synthesis of pharmaceutical compounds. This intermediate is particularly valuable for creating diverse molecular libraries for drug discovery, especially in the development of enzyme inhibitors and other targeted therapeutics.[1][2][3]

Introduction

This compound (CAS No. 885519-07-3) is a substituted nitroaromatic compound with a unique arrangement of functional groups that allows for selective and diverse chemical modifications.[1][4] The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. The methoxy and methyl groups further influence the electronic and steric properties of the molecule, offering a nuanced platform for the synthesis of complex and potentially bioactive molecules.[1] Its structural features make it a valuable intermediate in the synthesis of novel compounds for various therapeutic areas.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
CAS Number 885519-07-3
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol [1][4]
Appearance Pale yellow solid (typical)
Storage Room temperature, dry conditions[1]

Key Synthetic Applications & Protocols

The primary synthetic routes for derivatizing this compound involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The following protocols are based on established methodologies for structurally similar compounds and serve as a guide for the derivatization of this building block.[2]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds, which is a fundamental transformation in the synthesis of many active pharmaceutical ingredients. The carbon-bromine bond in this compound is amenable to this reaction, allowing for the introduction of various aryl and heteroaryl moieties.[2]

Experimental Workflow: Suzuki-Miyaura Coupling

G reagents Dissolve this compound, boronic acid, and K₂CO₃ in toluene/ethanol/water degas Degas mixture with Argon for 15 minutes reagents->degas catalyst Add Pd(PPh₃)₄ catalyst degas->catalyst heat Heat reaction to 90°C for 12 hours under Argon catalyst->heat workup Cool, dilute with ethyl acetate, wash with water and brine heat->workup purify Dry over Na₂SO₄, concentrate, and purify by column chromatography workup->purify product Obtain desired biaryl product purify->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 4-Methoxy-2-methyl-3-nitro-5-(phenyl)benzene

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 246 mg) and phenylboronic acid (1.2 mmol, 146 mg) in a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Add potassium carbonate (2.0 mmol, 276 mg) to the mixture.

  • Degas the mixture by bubbling argon gas through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the reaction mixture.

  • Heat the reaction mixture to 90°C and stir under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired biaryl product.

Expected Data:

Reactant 1Reactant 2ProductExpected Yield
This compoundPhenylboronic acid4-Methoxy-2-methyl-3-nitro-5-(phenyl)benzene85-95%
This compoundPyridine-3-boronic acid3-(4-Methoxy-2-methyl-3-nitrophenyl)pyridine80-90%
Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nitro group on the benzene ring facilitates nucleophilic aromatic substitution, allowing for the displacement of a suitable leaving group by a nucleophile. While the bromine atom can be displaced under certain conditions, this protocol focuses on the potential for future modifications after initial coupling reactions.

Protocol: Example of Amine Substitution (Post-Coupling Derivatization)

This protocol describes the substitution of a different leaving group (e.g., a fluorine atom introduced in a prior step) with an amine, a common reaction in pharmaceutical synthesis.

  • To a solution of a suitable precursor (e.g., a fluoro-analogue) (1.0 mmol) in DMF (5 mL) in a sealed tube, add benzylamine (1.2 mmol, 129 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Heat the reaction mixture to 100°C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Application in Drug Discovery: Targeting Kinase Pathways

Derivatives of nitroaromatic compounds are of significant interest in medicinal chemistry as potential enzyme inhibitors.[2][3] For instance, the synthesized biaryl compounds can serve as scaffolds for inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer and inflammatory disorders.

Hypothetical Signaling Pathway Modulation

G ext_signal External Signal receptor Receptor Tyrosine Kinase ext_signal->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response inhibitor Synthesized Inhibitor (from Building Block) inhibitor->kinase2 Inhibits

Caption: Inhibition of a hypothetical kinase cascade.

The diverse functionalities that can be introduced using this compound allow for the fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity against a specific kinase target.

Conclusion

This compound is a valuable and versatile building block for pharmaceutical synthesis. Its capacity for undergoing key chemical transformations such as Suzuki-Miyaura cross-coupling and potentially nucleophilic aromatic substitution makes it an ideal starting material for generating diverse libraries of compounds. These derivatives hold promise for the development of novel therapeutics, particularly in the realm of enzyme inhibition. The protocols outlined here provide a solid foundation for researchers to explore the rich chemistry of this intermediate in their drug discovery efforts.

References

Application Notes and Protocols for the Synthesis of Agrochemical Intermediates from 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable agrochemical intermediates starting from 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene. This compound serves as a versatile building block for the creation of novel herbicides and fungicides due to its unique substitution pattern, which allows for selective chemical modifications. The presence of a nitro group, a bromine atom, a methoxy group, and a methyl group offers multiple reaction sites for derivatization.[1]

Physicochemical Properties of Starting Material

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.

PropertyValue
CAS Number 885519-07-3
Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in common organic solvents

Synthetic Pathways to Agrochemical Intermediates

The primary synthetic strategy involves the transformation of the nitro and bromo functional groups to introduce new functionalities and build more complex molecular architectures. A key transformation is the reduction of the nitro group to form a substituted aniline, a common intermediate in the synthesis of many agrochemicals.

Pathway 1: Reduction of the Nitro Group to Synthesize 3-Bromo-5-methoxy-2-methylaniline

The reduction of the nitro group in this compound is a fundamental step to produce the corresponding aniline. This aniline derivative is a critical intermediate for the synthesis of various agrochemicals, including substituted ureas and amides, which are known to exhibit herbicidal or fungicidal activity.

Synthesis_Pathway_1 start This compound intermediate 3-Bromo-5-methoxy-2-methylaniline start->intermediate Reduction (e.g., SnCl2/HCl or H2/Pd-C) Synthesis_Pathway_2 intermediate 3-Bromo-5-methoxy-2-methylaniline product N-(3-bromo-5-methoxy-2-methylphenyl) substituted benzamide intermediate->product Acylation (e.g., Substituted Benzoyl Chloride/Base) Experimental_Workflow start Starting Material: This compound reaction1 Step 1: Reduction of Nitro Group start->reaction1 intermediate Intermediate: 3-Bromo-5-methoxy-2-methylaniline reaction1->intermediate reaction2 Step 2: Functionalization (e.g., Amidation) intermediate->reaction2 product Final Intermediate Product reaction2->product purification Purification (Chromatography/Recrystallization) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a polysubstituted aromatic compound with potential applications as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The presence of a nitro group, a bromine atom, a methoxy group, and a methyl group on the benzene ring imparts a unique electronic and steric profile, influencing its reactivity in various chemical transformations. This document provides detailed application notes and experimental protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on this substrate.

Nucleophilic aromatic substitution is a key reaction in organic synthesis where a nucleophile displaces a leaving group on an aromatic ring. The reaction is typically facilitated by the presence of strong electron-withdrawing groups, which activate the ring towards nucleophilic attack. In the case of this compound, the nitro group serves as the primary activating group, while the bromine atom is the leaving group.

Reaction Mechanism and Substituent Effects

The SNAr reaction of this compound is presumed to proceed through a two-step addition-elimination mechanism. The first step involves the attack of a nucleophile at the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] In the second, typically faster step, the bromide ion is eliminated, and the aromaticity of the ring is restored.[1][2]

The specific substitution pattern of this compound presents unique challenges and considerations for SNAr reactions:

  • Meta-Nitro Group: The nitro group is positioned meta to the bromine leaving group. This is electronically unfavorable for SNAr, as it does not allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.[3][4][5] Consequently, harsher reaction conditions, such as higher temperatures, may be required to drive the reaction forward compared to substrates with ortho or para nitro-activation.[6]

  • Ortho-Methoxy and Methyl Groups: The methoxy and methyl groups are located ortho to the site of substitution. These groups exert steric hindrance, which can impede the approach of the nucleophile.[7][8] The methoxy group also has an electron-donating resonance effect, which can further deactivate the ring towards nucleophilic attack. However, its inductive electron-withdrawing effect may have a minor activating influence. The interplay of these electronic and steric effects will significantly impact the reaction rate and yield.[9][10][11]

General Reaction Conditions

Based on established protocols for SNAr reactions on related nitroaromatic compounds, the following general conditions can be considered as a starting point for the optimization of reactions with this compound.[12][13][14]

ParameterRecommended ConditionsRationale
Nucleophiles Amines (primary, secondary), alkoxides, thiols, phenols.A wide range of nucleophiles can be employed in SNAr reactions.[3][9]
Solvents Polar aprotic solvents: DMSO, DMF, NMP, Dioxane.[12][15]These solvents effectively solvate the cationic counter-ion of the nucleophile and the Meisenheimer complex.
Base Inorganic bases: K₂CO₃, Cs₂CO₃, KOH, NaOH. Organic bases: Triethylamine, DIPEA.A base is often required to deprotonate the nucleophile or to act as an acid scavenger.[12]
Temperature 80 - 150 °CElevated temperatures are likely necessary to overcome the reduced reactivity due to the meta-nitro group and steric hindrance.[6][14]
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

The following are representative, hypothetical protocols for SNAr reactions on this compound. These should be considered as starting points and will require optimization for specific nucleophiles and desired outcomes.

Protocol 1: Amination with a Secondary Amine (e.g., Morpholine)

Objective: To synthesize 4-(1-methoxy-2-methyl-3-nitrophenyl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.0 mmol), potassium carbonate (e.g., 2.5 mmol), and DMSO (e.g., 5 mL).

  • Add morpholine (e.g., 1.8 mmol) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: O-Arylation with a Phenol (e.g., Phenol)

Objective: To synthesize 1-methoxy-2-methyl-3-nitro-5-phenoxybenzene.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M NaOH solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add phenol (e.g., 1.2 mmol), cesium carbonate (e.g., 2.0 mmol), and DMF (e.g., 5 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (e.g., 1.0 mmol) to the reaction mixture.

  • Heat the reaction to 100-120 °C and monitor by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and dilute with diethyl ether (25 mL).

  • Wash the organic layer with 1 M NaOH solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizing the Reaction Workflow

The following diagram illustrates a generalized workflow for the nucleophilic aromatic substitution on this compound.

SNAr_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Substrate, Base, and Solvent add_nuc Add Nucleophile start->add_nuc heat Heat and Stir (80-150 °C) add_nuc->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of bromo, methoxy, methyl, and nitro functional groups on the benzene ring provides multiple reaction sites for further molecular elaboration, making it a valuable building block in organic synthesis. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a two-step process commencing with the nitration of 2-methylanisole, followed by a regioselective bromination.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a two-step synthetic sequence. The first step involves the nitration of commercially available 2-methylanisole to yield the intermediate, 2-methyl-3-nitroanisole. The second step is the regioselective bromination of this intermediate to afford the final product. The regioselectivity of both the nitration and bromination steps is governed by the directing effects of the substituents on the aromatic ring.

Caption: Proposed two-step synthesis of this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound

ParameterStep 1: Nitration of 2-MethylanisoleStep 2: Bromination of 2-Methyl-3-nitroanisole
Starting Material 2-Methylanisole2-Methyl-3-nitroanisole
Reagents Conc. HNO₃, Conc. H₂SO₄Br₂, FeBr₃
Solvent Acetic Anhydride (optional)Dichloromethane (DCM)
Temperature (°C) 0 - 100 - 25
Reaction Time (h) 2 - 43 - 6
Product 2-Methyl-3-nitroanisoleThis compound
Typical Yield (%) 55 - 7075 - 85
Purity (%) >95 (after purification)>98 (after purification)
Purification Method Column ChromatographyRecrystallization

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitroanisole

This protocol is based on established methods for the nitration of substituted anisoles.[1][2][3][4][5]

Materials and Reagents:

  • 2-Methylanisole

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (95-98%)

  • Acetic Anhydride

  • Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine Solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (DCM)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, slowly add concentrated sulfuric acid to acetic anhydride while cooling in an ice-salt bath to maintain the temperature below 10°C. To this cooled mixture, add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction Setup: In a separate reactor, dissolve 2-methylanisole in dichloromethane. Cool this solution to 0°C using an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 2-methylanisole via the dropping funnel over a period of 1-2 hours. Meticulously maintain the reaction temperature between 0-5°C throughout the addition.

  • Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Separate the organic layer.

  • Neutralization and Drying: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, which will be a mixture of isomers, is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired 2-methyl-3-nitroanisole isomer.

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the bromination of deactivated aromatic compounds.[6][7][8]

Materials and Reagents:

  • 2-Methyl-3-nitroanisole

  • Liquid Bromine (Br₂)

  • Anhydrous Ferric Bromide (FeBr₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate Solution

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Brine Solution

  • Anhydrous Sodium Sulfate

  • Ethanol or Isopropanol for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve the 2-methyl-3-nitroanisole obtained from Step 1 in dichloromethane.

  • Catalyst Addition: To the stirred solution, add anhydrous ferric bromide in one portion.

  • Bromination: Cool the mixture in an ice bath. Slowly add liquid bromine dissolved in a small amount of dichloromethane from the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add a saturated solution of sodium thiosulfate to quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, deionized water, and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent such as ethanol or isopropanol to yield this compound as a crystalline solid.

Experimental Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C Slowly add Nitrating Mixture to 2-Methylanisole solution at 0-5°C A->C B Dissolve 2-Methylanisole in DCM B->C D Reaction Monitoring (TLC) C->D E Work-up: Ice Quench, Organic Extraction D->E F Wash with H₂O, NaHCO₃, Brine E->F G Dry (MgSO₄) and Concentrate F->G H Purify by Column Chromatography G->H I Isolated 2-Methyl-3-nitroanisole H->I J Dissolve Intermediate in DCM, add FeBr₃ I->J Intermediate K Slowly add Br₂ solution at 0-10°C J->K L Stir at Room Temperature K->L M Reaction Monitoring (TLC) L->M N Quench with Na₂S₂O₃ M->N O Wash with NaHCO₃, H₂O, Brine N->O P Dry (Na₂SO₄) and Concentrate O->P Q Recrystallize from Ethanol/IPA P->Q R Final Product: This compound Q->R

Caption: Detailed workflow for the large-scale synthesis of the target compound.

References

Application Note: Purification of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene using silica gel column chromatography. The described methodology is essential for obtaining a high-purity compound, a critical requirement for its use as an intermediate in pharmaceutical and fine chemical synthesis. This document outlines the selection of the stationary and mobile phases, preparation of the column, and the step-by-step elution and analysis procedure.

Introduction

This compound is a polysubstituted aromatic compound with significant potential as a building block in organic synthesis. The purification of such intermediates is a crucial step to ensure the integrity and yield of subsequent reactions in drug discovery and development pipelines. Column chromatography is a widely used and effective technique for the separation and purification of organic compounds based on their differential adsorption to a stationary phase.[1] This document presents a robust protocol for the purification of the title compound, focusing on practical experimental details and data presentation.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentGradeSupplier
Crude this compoundSynthesis GradeN/A
Silica Gel230-400 meshStandard Laboratory Supplier
HexaneACS Grade or higherStandard Laboratory Supplier
Ethyl AcetateACS Grade or higherStandard Laboratory Supplier
DichloromethaneACS Grade or higherStandard Laboratory Supplier
Anhydrous Sodium SulfateACS GradeStandard Laboratory Supplier
TLC PlatesSilica Gel 60 F254Standard Laboratory Supplier
Table 2: Recommended Column Chromatography Parameters
ParameterRecommended Value/Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Starting Point) 10-50% Ethyl Acetate in Hexanes[2]
Optimal Rf on TLC 0.25 - 0.35[2]
Sample to Silica Ratio (by weight) 1:20 to 1:50[2]

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin Layer Chromatography (TLC).[3]

  • Prepare TLC Chambers: Line the inside of a TLC chamber with filter paper and add a small amount of various test solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane).

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[3] Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Determine the Optimal Solvent System: The ideal solvent system will provide a retention factor (Rf) of 0.25-0.35 for the desired compound, with good separation from any impurities.[2][3]

Column Chromatography Protocol
  • Column Preparation:

    • Select a glass chromatography column of appropriate size for the amount of crude sample.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.[2]

    • Carefully pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.

    • Wash the column with the mobile phase, allowing the solvent level to drop to the top of the sand layer just before loading the sample. Do not let the column run dry.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to be fully absorbed into the silica gel.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin the elution process by opening the stopcock. For more efficient separation, a gradient elution can be employed, starting with a less polar solvent system and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane).

    • Maintain a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the optimized solvent system.

    • Fractions containing the pure desired compound will show a single spot with the target Rf value.

  • Isolation of the Purified Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

    • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).

Visualization of Experimental Workflow

experimental_workflow start Start: Crude This compound tlc TLC Analysis for Solvent System Optimization start->tlc column_prep Column Preparation (Silica Gel Slurry) tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution with Optimized Mobile Phase sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis Fraction Analysis by TLC fraction_collection->fraction_analysis pooling Combine Pure Fractions fraction_analysis->pooling Identify Pure Fractions concentration Solvent Removal (Rotary Evaporation) pooling->concentration end End: Purified Product concentration->end

Caption: Experimental workflow for the purification of this compound.

References

Application Note and Protocol: Recrystallization of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene via recrystallization. The procedure outlines solvent selection, the recrystallization process, and methods for isolating the purified product.

Introduction

Recrystallization is a fundamental technique for purifying solid organic compounds.[1] The process relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[2] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[1]

This compound is a substituted aromatic compound. Due to the presence of both polar (nitro, methoxy) and non-polar (aromatic ring, methyl, bromo) functionalities, selecting an appropriate solvent system is crucial for effective purification. This protocol details a standard procedure using ethanol, a common and effective solvent for many organic compounds.[3]

Experimental Protocol

This protocol outlines the steps for the recrystallization of this compound.

2.1. Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water (for potential mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Stemless funnel (for hot filtration, if necessary)

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Melting point apparatus

2.2. Solvent Selection (Screening)

The ideal solvent should dissolve the compound when hot but not when cold.[2] Ethanol is often a suitable choice for compounds with moderate polarity. To confirm the best solvent, a small-scale screening is recommended:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the potential solvent (e.g., ethanol, isopropanol, or ethyl acetate) dropwise at room temperature. The compound should be largely insoluble.

  • Heat the test tube gently. The compound should completely dissolve.

  • Allow the solution to cool to room temperature, then place it in an ice bath. A significant amount of crystalline precipitate should form.

  • If a single solvent is not ideal, a mixed solvent system (e.g., ethanol/water or toluene/hexane) can be tested.[4]

2.3. Recrystallization Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and begin heating the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, a hot filtration is necessary.[1] To do this, pre-heat a stemless funnel and an Erlenmeyer flask containing a small amount of boiling solvent on the hot plate. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.

  • Crystallization: Remove the flask from the heat source and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[1]

  • Washing: Wash the crystals in the Büchner funnel with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through the Büchner funnel for several minutes. For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a vacuum oven at a low temperature until a constant weight is achieved.

Data Presentation

The following table summarizes the expected quantitative data from a typical recrystallization of this compound.

ParameterCrude ProductPurified Product
Appearance Off-white to yellow powderWhite crystalline solid
Mass 5.00 g4.25 g
Melting Point 88-92 °C94-96 °C
Recrystallization Solvent EthanolN/A
Volume of Solvent ~ 75 mLN/A
Percent Recovery N/A85%

Note: The melting point of the purified product should be sharper and higher than that of the crude product, indicating increased purity. The percent recovery is calculated as: (mass of purified product / mass of crude product) x 100.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow Figure 1: Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Place Crude Compound in Flask add_solvent Add Minimum Amount of Hot Ethanol start->add_solvent dissolve Heat and Stir Until Dissolved add_solvent->dissolve hot_filtration Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filtration cool_slowly Cool to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Collect Crystals via Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Ethanol vacuum_filtration->wash dry Dry Crystals Under Vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Caption: Recrystallization workflow diagram.

References

Application Notes and Protocols for the Utilization of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene in the Synthesis of Complex Aromatic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene as a versatile building block in the construction of complex aromatic and heteroaromatic systems. This compound is particularly valuable in medicinal chemistry and materials science due to its strategically positioned functional groups, which allow for sequential and regioselective modifications. The presence of a bromine atom facilitates palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the methoxy and methyl groups influence the electronic properties and steric environment of the molecule.

Overview of Synthetic Applications

This compound serves as a key intermediate for a variety of chemical transformations, primarily enabling the introduction of diverse functionalities through its bromo and nitro moieties. The principal applications include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is an excellent handle for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) cross-coupling reactions. These reactions are fundamental in synthesizing biaryl compounds, arylamines, and other complex scaffolds found in many biologically active molecules.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This opens up a vast array of subsequent chemical transformations, such as diazotization, acylation, and the formation of various heterocyclic systems like benzimidazoles.

  • Nucleophilic Aromatic Substitution (SNAr): While less common due to the deactivating nature of the substituents in a meta-arrangement relative to the bromine, under forcing conditions, nucleophilic substitution of the bromide may be possible.

Key Synthetic Transformations and Experimental Protocols

This section details the experimental protocols for the most common and impactful synthetic transformations involving this compound.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. This is particularly useful for synthesizing biaryl structures, which are prevalent in pharmaceuticals.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene/ethanol/water (e.g., 4:1:1, 5 mL).

  • Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Typical Parameters for Suzuki-Miyaura Coupling

ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Catalyst choice can influence reaction efficiency.
Ligand (if needed) PPh₃, dppf, SPhosOften used with Pd(OAc)₂ or Pd₂(dba)₃.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Base strength can affect the reaction rate and yield.
Solvent Toluene/Ethanol/H₂O, Dioxane/H₂O, DMFSolvent choice depends on substrate solubility and reaction temperature.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive substrates.
Typical Yield 60 - 95%Yields are substrate-dependent and require optimization.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Purified Product

Suzuki-Miyaura reaction workflow.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and amines.[1] This reaction is instrumental in drug discovery for creating molecules with specific pharmacodynamic and pharmacokinetic properties.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Typical Parameters for Buchwald-Hartwig Amination

ParameterTypical ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Precatalysts are often used for convenience and reliability.
Ligand Xantphos, BINAP, RuPhos, XPhosLigand choice is crucial and depends on the substrates.
Base Cs₂CO₃, K₃PO₄, NaOtBu, LHMDSThe base must be strong enough to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous and degassed solvents are essential.
Temperature 80 - 120 °CTemperature can significantly impact reaction rate and yield.
Typical Yield 50 - 90%Highly dependent on the specific amine and reaction conditions.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 ArPd(II)BrL2 Oxidative_Addition->ArPd(II)BrL2 Amine_Coordination Amine Coordination + Base ArPd(II)BrL2->Amine_Coordination HNR'R'' ArPd(II)(NR'R'')L2 ArPd(II)(NR'R'')L2 Amine_Coordination->ArPd(II)(NR'R'')L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R''

Buchwald-Hartwig amination catalytic cycle.
Reduction of the Nitro Group to an Amine

The reduction of the nitro group to an amine is a pivotal step that dramatically increases the molecular diversity achievable from the starting material. The resulting aniline can be used in a multitude of subsequent reactions.

Experimental Protocol: General Procedure for Nitro Group Reduction

  • Reaction Setup: To a solution of the nitro-aromatic compound (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), add a reducing agent.

  • Reducing Agents:

    • Catalytic Hydrogenation: Add a catalyst such as 10% Pd/C (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature.

    • Metal-Acid Reduction: Add a metal such as iron powder (5.0 equiv) or tin(II) chloride (SnCl₂·2H₂O, 4.0 equiv) followed by a concentrated acid like HCl.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up:

    • Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

    • Metal-Acid Reduction: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of Nitro Reduction Methods

MethodReducing AgentSolventTemperatureTypical YieldNotes
Catalytic HydrogenationH₂ (1 atm), Pd/C (10%)Ethanol, MethanolRoom Temperature>90%Clean reaction, but may reduce other functional groups.
Metal-AcidFe / HCl or NH₄ClEthanol / H₂OReflux80 - 95%Cost-effective and tolerant of many functional groups.
Metal SaltSnCl₂·2H₂OEthanolRoom Temperature85 - 98%Mild conditions, good for sensitive substrates.

Logical Flow for Synthesis of a Benzimidazole Derivative

Benzimidazole_Synthesis Start This compound Step1 Nitro Group Reduction (e.g., Fe/HCl) Start->Step1 Intermediate1 5-Bromo-3-methoxy-2-methylaniline Step1->Intermediate1 Step2 Buchwald-Hartwig Amination (with a primary amine) Intermediate1->Step2 Intermediate2 N-Aryl-5-bromo-3-methoxy- 2-methylbenzenediamine Step2->Intermediate2 Step3 Intramolecular Cyclization (e.g., with an aldehyde or carboxylic acid) Intermediate2->Step3 Product Substituted Benzimidazole Step3->Product

Synthetic pathway to a benzimidazole.

Safety Considerations

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Many palladium catalysts and their ligands are air and moisture-sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with care.

  • Reducing Agents: Catalytic hydrogenation with hydrogen gas carries a risk of fire or explosion and should be performed with appropriate safety measures. Reactions with strong acids and bases should be handled with caution.

  • Solvents: Use appropriate care when handling flammable organic solvents.

By leveraging the reactivity of its distinct functional groups, this compound provides a powerful platform for the synthesis of a wide range of complex aromatic systems, making it a valuable tool for researchers in drug discovery and materials science. The protocols provided herein offer a solid starting point for the exploration of its synthetic utility.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing side products during the synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the nitration of 3-Bromo-2-methylanisole.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple isomers. - Product loss during workup and purification.- Reaction Time & Temperature: Monitor the reaction progress using TLC or GC. Ensure the reaction is stirred for a sufficient period at the optimal temperature. - Regiocontrol: Carefully control the reaction temperature, typically between 0-10 °C, to favor the desired isomer. The directing effects of the substituents (methoxy, methyl, and bromo) are crucial in determining the position of the incoming nitro group. - Purification: Optimize the purification method. Recrystallization or column chromatography may be necessary to isolate the desired product from isomers and byproducts.[1][2]
Presence of Multiple Isomers in the Product Mixture The directing effects of the methoxy (ortho-, para-directing), methyl (ortho-, para-directing), and bromo (ortho-, para-directing, deactivating) groups can lead to the formation of various constitutional isomers.- Temperature Control: Maintain a low and constant temperature during the addition of the nitrating agent to enhance regioselectivity. - Nitrating Agent: The choice and concentration of the nitrating agent can influence isomer distribution. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[1][3] The molar ratio of the nitric acid to the aromatic hydrocarbon is a determining factor.[4]
Formation of Dinitro or Polynitro Compounds - Excess of nitrating agent. - High reaction temperature. - Prolonged reaction time.- Stoichiometry: Use a carefully measured amount of the nitrating agent (typically a slight excess). - Temperature: Maintain a low reaction temperature (0-10 °C) to prevent over-nitration.[3] - Reaction Monitoring: Closely monitor the reaction progress and quench it once the starting material is consumed to avoid further nitration.
Dark-Colored Reaction Mixture or Product - Oxidation of the starting material or product. - Formation of nitro-phenolic impurities due to ether cleavage.- Temperature Control: Avoid excessive temperatures which can promote oxidative side reactions. - Purification: The crude product can be washed with a sodium bisulfite solution to remove colored impurities.[5] Recrystallization or column chromatography can further purify the product.[2]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in the nitration of 3-Bromo-2-methylanisole?

The regioselectivity of the nitration is governed by the directing effects of the existing substituents on the benzene ring: the methoxy group (-OCH3), the methyl group (-CH3), and the bromine atom (-Br). The methoxy and methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects is crucial. The position for nitration is most likely directed by the strongly activating methoxy and methyl groups to the available ortho and para positions.

Q2: What are the most common side products in this synthesis?

The most common side products are other constitutional isomers of this compound. Dinitrated products can also form if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).

Q3: How can I minimize the formation of dinitrated side products?

To minimize dinitration, it is crucial to control the reaction stoichiometry and temperature. Use only a slight excess of the nitrating agent and maintain a low reaction temperature, typically between 0 °C and 10 °C.[3] Monitoring the reaction by TLC or GC and stopping it once the starting material is consumed can also prevent over-reaction.

Q4: What is the best method to purify the crude product?

The crude product, which may contain unreacted starting material and isomeric byproducts, can be purified by recrystallization or column chromatography.[2] For recrystallization, a suitable solvent system should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures.[2] Column chromatography using a silica gel stationary phase with a suitable eluent system (e.g., hexane-ethyl acetate) can effectively separate the desired isomer.[1]

Q5: What are the key safety precautions for this reaction?

The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (concentrated nitric and sulfuric acid). It is essential to carry out the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The nitrating mixture should be prepared by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. The reaction should also be cooled in an ice bath during the addition of the substrate.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the nitration of aromatic compounds.[1][3]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
3-Bromo-2-methylanisoleC₈H₉BrO201.06≥98%
Concentrated Sulfuric AcidH₂SO₄98.0895-98%
Concentrated Nitric AcidHNO₃63.0168-70%
DichloromethaneCH₂Cl₂84.93ACS Grade
Deionized WaterH₂O18.02-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-
Brine (Saturated NaCl solution)NaCl58.44-
Anhydrous Sodium SulfateNa₂SO₄142.04-

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.[1]

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.0497 mol) of 3-Bromo-2-methylanisole in 20 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 3-Bromo-2-methylanisole. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor its progress by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.[1]

Visualizations

Reaction_Pathway 3-Bromo-2-methylanisole 3-Bromo-2-methylanisole Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 3-Bromo-2-methylanisole->Electrophilic Aromatic Substitution Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Electrophilic Aromatic Substitution This compound This compound Electrophilic Aromatic Substitution->this compound Desired Product Isomeric Byproducts Isomeric Byproducts Electrophilic Aromatic Substitution->Isomeric Byproducts Side Product Dinitrated Byproducts Dinitrated Byproducts Electrophilic Aromatic Substitution->Dinitrated Byproducts Side Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis and Analysis cluster_troubleshooting Troubleshooting Start Start Perform Nitration Perform Nitration Start->Perform Nitration Analyze Crude Product (TLC/GC) Analyze Crude Product (TLC/GC) Perform Nitration->Analyze Crude Product (TLC/GC) Low Yield? Low Yield? Analyze Crude Product (TLC/GC)->Low Yield? Multiple Isomers? Multiple Isomers? Low Yield?->Multiple Isomers? No Optimize Reaction Time/Temp Optimize Reaction Time/Temp Low Yield?->Optimize Reaction Time/Temp Yes Dinitration? Dinitration? Multiple Isomers?->Dinitration? No Control Temperature Strictly Control Temperature Strictly Multiple Isomers?->Control Temperature Strictly Yes Adjust Stoichiometry & Temp Adjust Stoichiometry & Temp Dinitration?->Adjust Stoichiometry & Temp Yes Purify Product Purify Product Dinitration?->Purify Product No

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of substituted toluenes. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during electrophilic aromatic nitration experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the nitration of substituted toluenes?

A1: Regioselectivity in the electrophilic nitration of substituted toluenes is primarily governed by a combination of electronic and steric effects.

  • Electronic Effects: The substituents already present on the toluene ring dictate the position of the incoming nitro group. Electron-donating groups (like the methyl group) are "activating" and direct the incoming electrophile to the ortho and para positions by stabilizing the intermediate arenium ion through resonance and inductive effects.[1][2][3]

  • Steric Effects: The size of the substituent(s) on the ring and the nitrating agent can influence the ratio of ortho to para products.[4] Bulkier groups will sterically hinder the ortho positions, leading to a higher proportion of the para product.[5][6]

Q2: Why does the nitration of toluene typically yield a mixture of ortho- and para-nitrotoluene?

A2: The methyl group of toluene is an ortho, para-directing group.[7][8] It activates the ring towards electrophilic attack and stabilizes the carbocation intermediates (arenium ions) formed during substitution at the ortho and para positions.[1] Conventional nitration methods, such as using a mixture of nitric and sulfuric acids, typically produce a product ratio of approximately 57% ortho, 39% para, and 4% meta.[9]

Q3: How do substituents other than the methyl group on the toluene ring affect nitration?

A3: The nature of the second substituent has a significant impact:

  • Activating Groups (e.g., -OH, -OR): These are also ortho, para-directors and strongly activate the ring, often leading to faster reactions and potentially over-nitration if conditions are not controlled.

  • Deactivating, Ortho, Para-Directing Groups (e.g., -Cl, -Br): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[1] The final isomer distribution depends on the interplay between the directing effects of the methyl group and the halogen.

  • Deactivating, Meta-Directing Groups (e.g., -NO₂, -CF₃): These groups strongly withdraw electron density from the ring, making nitration more difficult. They direct the incoming nitro group to the meta position relative to themselves.

Q4: What are the main strategies to enhance the yield of the para isomer?

A4: To favor the formation of the para isomer, steric hindrance can be exploited. This is achieved by using shape-selective solid acid catalysts, such as zeolites.[9][10] The constrained pore structure of zeolites can sterically inhibit the formation of the bulkier ortho transition state, thereby favoring the formation of the linear para isomer.[9] This method can increase the yield of p-nitrotoluene to 80-90%.[9][10]

Troubleshooting Guides

Issue 1: Low para/ortho isomer ratio in the nitration of toluene.

  • Question: My experiment is yielding almost a 2:1 ratio of ortho-nitrotoluene to para-nitrotoluene. How can I increase the selectivity for the para product?

  • Answer: A high ortho/para ratio is common with standard mixed-acid nitration. To enhance para-selectivity, consider the following modifications:

    • Use a Shape-Selective Catalyst: Employing a solid zeolite catalyst, such as H-ZSM-5, can dramatically increase the proportion of the para isomer.[9][10] The reaction is typically run at a higher temperature (70-90°C) with the zeolite present.[10]

    • Modify the Nitrating System: The choice of solvent and nitrating agent can influence the o:p ratio. Nitrations in chlorinated solvents tend to yield lower o:p ratios compared to those in more polar solvents.[11]

    • Increase Steric Bulk: While not applicable to toluene itself, for other substrates, introducing a bulky directing group will sterically disfavor the ortho position.[5]

Issue 2: Significant formation of meta-nitrotoluene and other byproducts.

  • Question: I am observing more than 5% meta isomer in my product mixture, along with some oxidation byproducts. How can I improve the regioselectivity and minimize side reactions?

  • Answer: The formation of meta isomers and byproducts can be suppressed by carefully controlling reaction conditions and choosing the right nitrating agent.

    • Control Reaction Temperature: Nitration is a highly exothermic reaction.[12] Maintaining a low temperature (typically below 10°C) during the addition of the nitrating agent is crucial to prevent over-nitration and side reactions.

    • Use a Milder Nitrating Agent: For sensitive substrates, the highly acidic traditional mixed-acid system (HNO₃/H₂SO₄) can be too harsh. Consider using alternative nitrating systems. For instance, N₂O₅ in dichloromethane has been shown to suppress the formation of meta-substituted nitrotoluenes.[13]

    • Zeolite Catalysis: Zeolite-catalyzed nitrations not only improve para-selectivity but can also lead to cleaner reactions with negligible amounts of the meta isomer.[10]

Issue 3: Poor regioselectivity in the nitration of halogenated toluenes.

  • Question: The nitration of 2-chlorotoluene is giving me a complex mixture of isomers. How do I predict and control the major product?

  • Answer: In substituted toluenes like 2-chlorotoluene, you have competing directing effects from the methyl group (activating, o,p-directing) and the chlorine atom (deactivating, o,p-directing). The outcome is a nuanced interplay of electronic and steric factors.[1]

    • The methyl group strongly activates the positions ortho and para to it (positions 4 and 6).

    • The chloro group directs to positions ortho and para to it (positions 3 and 5).

    • The positions are ranked based on the combined electronic stabilization from both groups and steric hindrance. Often, substitution occurs para to one group and ortho to the other. For 2-chlorotoluene, nitration often favors substitution at the 5-position (para to the methyl group and ortho to the chloro group).

Quantitative Data on Isomer Distribution

Table 1: Isomer Distribution in the Nitration of Toluene under Various Conditions
Nitrating SystemCatalystTemperature (°C)Ortho (%)Meta (%)Para (%)Reference
HNO₃ / H₂SO₄ (Conventional)None-~57~4~39[9]
Concentrated HNO₃H-ZSM-5 Zeolite70-90180.5282[9]
Nitric Acid / Acetic AnhydrideZeolite β-21<179[14]
NO₂⁺BF₄⁻ in DichloromethaneNone--2-5-[11]

Note: Ratios can vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Standard Mixed-Acid Nitration of Toluene

This protocol describes a general procedure for the mononitration of toluene using a mixture of nitric acid and sulfuric acid.[12]

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • 10% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Ice bath, conical vial with spin vane, separatory funnel

Procedure:

  • Place a 5 mL conical vial, equipped with a spin vane, in an ice-water bath on a magnetic stirrer.

  • Add 1.0 mL of concentrated nitric acid to the vial.

  • While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid.

  • After the nitrating mixture has cooled, add 1.0 mL of toluene dropwise over approximately 5 minutes, ensuring the temperature does not rise excessively.

  • Once the addition is complete, allow the mixture to stir and slowly warm to room temperature. Continue stirring for an additional 5 minutes.

  • Transfer the reaction mixture to a separatory funnel containing 10 mL of cold water.

  • Rinse the vial with 4 mL of diethyl ether and add the rinsing to the separatory funnel. Repeat this rinsing step.

  • Gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.

  • Wash the organic layer with 10 mL of 10% sodium bicarbonate solution, followed by 5 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried ether solution and evaporate the solvent to obtain the crude nitrotoluene product mixture.

Protocol 2: Zeolite-Catalyzed High-Selectivity Nitration of 2-Chlorotoluene

This protocol is adapted from a procedure for the regioselective synthesis of 5-chloro-2-nitrotoluene using a zeolite catalyst.[1]

Materials:

  • 2-Chlorotoluene

  • 98% Nitric Acid

  • Acidic β-zeolite

  • Acetic Acid

  • Four-necked flask with mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • To a 500 mL four-necked flask, add 77.1 g (1.2 mol) of 98% nitric acid and 20 g of acidic β-zeolite.

  • With stirring, cool the mixture and maintain the temperature at 10°C.

  • Add 130.45 g (1.0 mol) of 99% o-chlorotoluene dropwise over 1 hour, maintaining the reaction temperature between 20-25°C.

  • After the addition is complete, continue stirring the reaction for 30 minutes at 25°C.

  • Heat the reaction mixture to 50°C and maintain this temperature for 5 hours.

  • Filter the hot reaction mixture to remove the zeolite catalyst.

  • Wash the filter cake with acetic acid until the filtrate is nearly colorless.

  • Combine the filtrate and washings. Remove the acetic acid by distillation under reduced pressure to obtain the crude product.

Visualizations

Electrophilic_Aromatic_Substitution cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_end Products Toluene Substituted Toluene Arenium Arenium Ion (Sigma Complex) (Resonance Stabilized) Toluene->Arenium Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Electrophile Nitronium->Arenium Product Nitrated Toluene (Ortho, Para, Meta) Arenium->Product Deprotonation Proton H⁺ Arenium->Proton

Caption: General mechanism for the electrophilic nitration of a substituted toluene.

Directing_Effects cluster_activating Activating Substituents (-CH₃, -OH) cluster_deactivating Deactivating Substituents (-NO₂, -CF₃) Toluene Substituted Toluene (e.g., Toluene, Cresol, Chlorotoluene) Activating_Effect Electron Donating Group Stabilizes Arenium Ion Toluene->Activating_Effect If substituent is Deactivating_Effect Electron Withdrawing Group Destabilizes Arenium Ion Toluene->Deactivating_Effect If substituent is Ortho_Para Ortho / Para Products Favored Activating_Effect->Ortho_Para Directs to Meta Meta Product Favored Deactivating_Effect->Meta Directs to

Caption: Influence of substituent electronic effects on regioselectivity.

Experimental_Workflow A 1. Prepare & Cool Nitrating Agent (e.g., HNO₃ + H₂SO₄) B 2. Slow, Dropwise Addition of Substituted Toluene (Maintain Low Temperature) A->B C 3. Reaction Stirring (Allow to warm to RT) B->C D 4. Quench Reaction (Pour onto ice water) C->D E 5. Extraction (e.g., with Dichloromethane or Ether) D->E F 6. Wash Organic Layer (Neutralize acid with NaHCO₃) E->F G 7. Dry & Evaporate Solvent F->G H 8. Product Analysis (GC, NMR to determine isomer ratio) G->H

Caption: Typical experimental workflow for a mixed-acid nitration reaction.

References

Technical Support Center: Purification of Nitration Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organic synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with the removal of dinitro byproducts from nitration reactions.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the purification of mononitrated aromatic compounds.

FAQ 1: Identifying the Presence of Dinitro Byproducts

Question: How can I confirm that my nitration reaction has produced dinitro byproducts?

Answer: The most common method for initial confirmation is Thin Layer Chromatography (TLC). Dinitrated compounds are typically more polar than their mononitrated counterparts due to the presence of a second strong electron-withdrawing nitro group.[1][2] On a silica TLC plate, the dinitro byproduct will appear as a separate spot with a lower Rf value (it travels a shorter distance up the plate) compared to the desired mononitro product. For unambiguous identification, comparison with a known standard of the dinitro compound is recommended. Further characterization can be achieved using NMR, GC-MS, and IR spectroscopy.[3][4]

FAQ 2: Choosing the Right Purification Method

Question: What are the primary methods for removing dinitro byproducts, and how do I choose the best one for my experiment?

Answer: There are three main strategies for removing dinitro byproducts: Column Chromatography , Recrystallization , and Selective Chemical Reaction . The best method depends on the scale of your reaction, the physical properties of your compounds (e.g., solubility, polarity difference), and the level of purity required.

Use the decision-making diagram below to select an appropriate starting point for your purification challenge.

Purification_Decision_Tree Start Crude Nitration Product Contains Dinitro Byproducts Decision1 Is there a significant difference in polarity between mono- and dinitro products? Start->Decision1 Decision2 Is there a solvent where solubility differs significantly with temperature? Decision1->Decision2 No Chromatography Use Column Chromatography (High resolution, suitable for small to medium scale) Decision1->Chromatography Yes Decision3 Are you working on a large (industrial) scale or are other methods ineffective? Decision2->Decision3 No Recrystallization Use Recrystallization (Good for large quantities, exploits solubility differences) Decision2->Recrystallization Yes Decision3->Chromatography No (Try Chromatography first) Chemical Consider Selective Chemical Reaction (e.g., selective reduction) followed by extraction Decision3->Chemical Yes End_Analyze Analyze Purity (TLC, NMR) Chromatography->End_Analyze Recrystallization->End_Analyze Chemical->End_Analyze

Caption: Decision tree for selecting a purification method.

FAQ 3: Troubleshooting Column Chromatography

Question: My mono- and dinitro spots are not separating well on the column. What can I do?

Answer: Poor separation in column chromatography is usually an issue with the mobile phase (eluent).

  • Decrease Solvent Polarity: Your eluent system may be too polar, causing all compounds to move too quickly up the column without sufficient interaction with the silica gel. Try decreasing the proportion of the polar solvent in your eluent mixture (e.g., switch from 20% ethyl acetate in hexanes to 10%).

  • Optimize with TLC: Before running a column, always find an eluent system that gives good separation on a TLC plate.[5] An ideal Rf value for your desired mononitro product should be around 0.3-0.4 to ensure it moves off the column in a reasonable time while still separating from more polar impurities.

  • Column Packing: Ensure your column is packed properly without any air bubbles or cracks, as these can lead to channeling and poor separation.

FAQ 4: Troubleshooting Recrystallization

Question: I performed a recrystallization, but my product is still impure. What went wrong?

Answer: This indicates that the dinitro byproduct co-precipitated with your desired product.

  • Cooling Rate: Cooling the solution too quickly can cause impurities to become trapped in the crystal lattice. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[6]

  • Solvent Choice: The chosen solvent may not have a large enough solubility difference for your compounds across the temperature range.[6][7] The ideal solvent should dissolve the crude product when hot but have low solubility for the desired mononitro compound (and ideally high solubility for the dinitro byproduct) when cold.[8] You may need to screen several solvents or use a co-solvent system.

  • Insufficient Washing: After filtration, make sure to wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.[6]

FAQ 5: Understanding Selective Chemical Reduction

Question: How does selective chemical reduction work to remove dinitro compounds?

Answer: This advanced method exploits the higher reactivity of dinitro compounds toward certain reducing agents. A mild reducing agent, such as sodium disulfide, can selectively reduce one nitro group of the dinitro byproduct to an amino group, forming an aminonitro compound.[9] This new compound has drastically different chemical properties. Being basic, the aminonitro compound can be easily removed from the organic mixture by washing with an aqueous acid solution (e.g., HCl), which converts it into a water-soluble salt.[9] The desired mononitro compound, which does not react with the mild reducing agent, remains in the organic layer.

Data Presentation: Method Efficiency

The efficiency of purification can vary greatly depending on the specific compounds and conditions. The table below presents representative data for a chemical purification method.

Purification MethodInitial MixtureInitial Dinitro ContentFinal Dinitro ContentRemoval EfficiencyReference
Selective Reduction with Sodium DisulfideTechnical Mononitroxylene~12%~3.2% (of original 12%)~73%[9]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for separating mononitro and dinitro compounds using silica gel chromatography.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate or dichloromethane) that provides good separation between your mononitro and dinitro products (target Rf for mononitro product ≈ 0.35).

  • Column Packing: Prepare a glass column with a slurry of silica gel in your chosen eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.[1]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions as they elute using TLC to determine which ones contain your purified mononitro product.[10]

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified mononitro compound.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Select Eluent (via TLC) prep_column 2. Pack Silica Column prep_eluent->prep_column prep_sample 3. Prepare & Load Sample (Dry or Wet Load) prep_column->prep_sample run_elute 4. Elute with Solvent prep_sample->run_elute run_collect 5. Collect Fractions run_elute->run_collect analyze_tlc 6. Analyze Fractions (via TLC) run_collect->analyze_tlc analyze_combine 7. Combine Pure Fractions analyze_tlc->analyze_combine analyze_evap 8. Evaporate Solvent analyze_combine->analyze_evap product Purified Mononitro Product analyze_evap->product

Caption: Experimental workflow for column chromatography.

Protocol 2: Purification by Selective Chemical Reduction

This protocol is based on a patented method for removing dinitroxylenes from mononitroxylenes.[9]

  • Reaction Setup: In a reaction vessel, charge the crude nitration mixture (e.g., 3 parts technical mononitroxylene containing dinitro byproducts).

  • Reducing Agent Addition: Prepare a 14% aqueous solution of sodium disulfide. Add approximately 5 parts of this solution to the reaction vessel. A slight excess of the reducing agent is required.[9]

  • Selective Reduction: Heat the stirred mixture to 85-90 °C and maintain this temperature for about 1.5 hours to selectively reduce the dinitro compounds to nitroamino compounds.[9]

  • Separation: After the reaction, cool the mixture and separate the organic layer.

  • Acidic Extraction: Wash the organic layer three times with hot 6 N hydrochloric acid (approx. 3 parts each time).[9] This step protonates the newly formed amino groups, making them soluble in the aqueous acid phase, thus removing them from the organic product layer.

  • Final Wash: Wash the organic layer with water to remove any residual acid.

  • Drying and Isolation: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified mononitro compound.

References

Technical Support Center: Optimizing Temperature for Electrophilic Aromatic Substitution of Toluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the electrophilic aromatic substitution of toluene. Proper temperature control is critical for achieving high yields, desired regioselectivity, and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so crucial in the electrophilic aromatic substitution of toluene?

Temperature is a critical parameter that directly influences the reaction rate, regioselectivity (the ortho, para, to meta-isomer ratio), and the formation of byproducts. Toluene's methyl group is an activating, ortho-para director under kinetic control, which is favored at lower temperatures.[1] At higher temperatures, the reaction can become thermodynamically controlled, potentially leading to different isomer distributions and increased side reactions like polysubstitution or decomposition.[1][2]

Q2: What are the general temperature ranges for different electrophilic aromatic substitution reactions of toluene?

Optimal temperature ranges vary significantly depending on the specific reaction. The following table provides a general overview:

Reaction TypeReagentsTypical Temperature Range (°C)Key Considerations
Nitration Conc. HNO₃ / Conc. H₂SO₄-10 to 50Exothermic reaction; low temperatures (<5°C) are crucial to prevent dinitration and ensure safety.[3][4][5]
N₂O₅ in CH₂Cl₂Below -20Lower temperatures (below -40°C) decrease the formation of the meta-isomer.[6]
Halogenation Cl₂ or Br₂ with Lewis Acid (e.g., FeCl₃, AlCl₃)Room TemperatureThe reaction is typically carried out at ambient temperature.[7]
Cl₂ with UV lightBoiling point of tolueneThis condition favors free-radical substitution on the methyl group, not electrophilic aromatic substitution.[8][9]
Sulfonation Gaseous SO₃10 to 28Highly exothermic; microreactors can improve heat transfer and control.[10][11]
Concentrated H₂SO₄>110Higher temperatures can favor the formation of the para isomer and require removal of water.[12][13]
Friedel-Crafts Alkylation Alkyl Halide / AlCl₃0 to 25Temperature affects isomer distribution; at 0°C, a mix of isomers is formed, while at 25°C, the meta isomer can increase.[14][15][16]
Friedel-Crafts Acylation Acyl Halide / AlCl₃0 to Room TemperatureThe initial reaction is often started at 0-5°C and then allowed to warm to room temperature.[17][18]

Q3: How does temperature affect the ortho/para/meta isomer distribution?

For most electrophilic aromatic substitutions of toluene, lower temperatures (kinetic control) favor the formation of ortho and para isomers due to the electron-donating nature of the methyl group.[1] However, in some cases, such as Friedel-Crafts alkylation, higher temperatures can lead to isomerization and an increased proportion of the thermodynamically more stable meta isomer.[2][15]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

  • Possible Cause: Incorrect reaction temperature.

    • Solution: Verify the optimal temperature range for your specific reaction from the table above or relevant literature. For highly exothermic reactions like nitration, ensure your cooling bath is effective. For reactions requiring elevated temperatures, ensure consistent heating.

  • Possible Cause: Reaction is too slow.

    • Solution: While increasing temperature can increase the reaction rate, it may also lead to side products. Consider a modest temperature increase while carefully monitoring the reaction progress by techniques like TLC. For some reactions, a longer reaction time at the optimal temperature is preferable to increasing the temperature.

Issue 2: Formation of Polysubstituted Byproducts (e.g., Dinitrotoluene)

  • Possible Cause: The reaction temperature is too high.

    • Solution: This is a common issue in nitration. Maintain a low temperature, typically below 5°C, using an ice-salt bath.[3][4] Add the nitrating agent slowly and dropwise to allow for efficient heat dissipation.[4]

Issue 3: Unexpected Isomer Distribution (e.g., high meta-xylene in Friedel-Crafts alkylation)

  • Possible Cause: The reaction was run at too high a temperature, favoring the thermodynamic product.

    • Solution: For Friedel-Crafts alkylation, running the reaction at a lower temperature (e.g., 0°C) can favor the kinetically controlled ortho and para products.[15][16]

Issue 4: Runaway Reaction

  • Possible Cause: Inadequate cooling for a highly exothermic reaction.

    • Solution: This is a significant safety hazard, especially in nitration.[19] Ensure a robust cooling system is in place (e.g., an ice-salt bath or a cryocooler). Add reagents slowly and monitor the internal reaction temperature continuously. Have a larger ice bath ready to quickly immerse the reaction vessel if the temperature begins to rise uncontrollably.

Experimental Protocols

Protocol 1: Nitration of Toluene

This protocol aims for the mononitration of toluene, favoring the ortho and para isomers.

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Salt

Procedure:

  • Prepare a nitrating mixture by slowly adding 1.0 mL of concentrated H₂SO₄ to 1.0 mL of concentrated HNO₃ in a flask cooled in an ice bath.[4]

  • In a separate reaction flask, cool 1.0 mL of toluene to below 5°C using an ice-salt bath.[3]

  • Add the cold nitrating mixture dropwise to the stirred toluene over approximately 5-10 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5°C.[3][4]

  • After the addition is complete, continue stirring the mixture in the ice bath for 15 minutes, then allow it to slowly warm to room temperature and stir for an additional 5-15 minutes.[4][5]

  • Quench the reaction by carefully pouring the mixture over crushed ice or into cold water.

  • Proceed with standard extraction and purification procedures.

Protocol 2: Friedel-Crafts Acylation of Toluene

This protocol describes the acylation of toluene with acetyl chloride.

Materials:

  • Toluene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

Procedure:

  • In a dry, three-necked flask equipped with a stirrer, dropping funnel, and a condenser, suspend anhydrous AlCl₃ (1.1 to 1.3 equivalents) in anhydrous dichloromethane.[20]

  • Cool the suspension to 0-5°C using an ice bath.[17][20]

  • Add a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0-5°C.[18]

  • Following the formation of the acylium ion complex, add a solution of toluene (1.0 to 1.2 equivalents) in anhydrous dichloromethane dropwise, ensuring the temperature does not rise above 10°C.[20]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15-60 minutes.[14][17]

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated HCl.[20]

  • Proceed with work-up, extraction, and purification.

Visualizations

experimental_workflow_nitration cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) add_nitrating_mix Slowly Add Nitrating Mixture to Toluene (maintain < 5°C) cool_toluene Cool Toluene (< 5°C) cool_toluene->add_nitrating_mix stir_cold Stir in Ice Bath add_nitrating_mix->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt quench Quench on Ice warm_rt->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: Workflow for the Nitration of Toluene.

logical_relationship_temperature_effects cluster_temp Reaction Temperature cluster_outcomes Reaction Outcomes low_temp Low Temperature (e.g., 0-25°C) kinetic_control Kinetic Control low_temp->kinetic_control Favors high_temp High Temperature (e.g., >50°C) thermo_control Thermodynamic Control high_temp->thermo_control Can Favor polysub Polysubstitution/ Side Reactions high_temp->polysub Increases Risk of ortho_para Ortho/Para Products Favored kinetic_control->ortho_para Leads to meta Meta Product May Increase thermo_control->meta Can Lead to (e.g., Alkylation)

Caption: Temperature Effects on Toluene Substitution.

References

Technical Support Center: Cross-Coupling Reactions with Halogenated Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving halogenated nitrobenzenes. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with a halogenated nitrobenzene?

A1: Low yields in Suzuki-Miyaura couplings with these substrates are common and can stem from several factors. The strong electron-withdrawing nature of the nitro group can influence the catalytic cycle, and the substrate itself can be prone to side reactions. Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard palladium catalysts and simple phosphine ligands (e.g., PPh₃) are often ineffective.[1] Bulky, electron-rich biarylphosphine ligands such as BrettPhos, SPhos, or XPhos are frequently necessary to promote the desired reactivity and stabilize the catalytic intermediates.[1][2][3] N-heterocyclic carbene (NHC) ligands have also shown high activity.[2][3][4]

  • Base Selection: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often required to facilitate the transmetalation step, which can be sluggish with electron-deficient substrates.[1][5]

  • Reaction Temperature: Higher temperatures are often necessary to overcome the activation energy for these challenging couplings. Solvents with high boiling points like dioxane or toluene are commonly employed.[1][5]

  • Side Reactions: Protodeborylation of the boronic acid, hydrodehalogenation of the aryl halide, or catalyst deactivation can significantly lower the yield.

Q2: My Buchwald-Hartwig amination of a nitroaryl halide is failing. What are the likely causes?

A2: The Buchwald-Hartwig amination with halogenated nitrobenzenes is challenging due to the potential for the nitro group to interfere with the catalytic cycle. Common issues include:

  • Catalyst Inhibition: The nitro group or the amine coupling partner can coordinate to the palladium center, leading to catalyst poisoning.[6][7] Specialized ligands are crucial to mitigate this.

  • Side Reactions: A significant side reaction is the reduction of the nitro group by the amine or other components in the reaction mixture, leading to undesired byproducts.[8] Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is another common issue.[9][10]

  • Ligand Selection: As with Suzuki couplings, bulky, electron-rich phosphine ligands are often essential for successful Buchwald-Hartwig aminations of these substrates.[8][11] The use of bidentate phosphine ligands can sometimes prevent the formation of inactive palladium dimers.[11]

Q3: I am observing significant byproduct formation in my Heck reaction with a halogenated nitrobenzene. How can I improve selectivity?

A3: The Heck reaction with these substrates can be prone to several side reactions that compete with the desired product formation. Key considerations include:

  • β-Hydride Elimination: This is a common side reaction in Heck couplings that can lead to the formation of hydrodehalogenated arenes and imine products.[11][12]

  • Alkene Isomerization: If the olefin dissociation rate is slow, isomerization of the alkene can occur.[12] The addition of certain bases or silver salts can sometimes suppress this.[12]

  • Catalyst System: The choice of palladium source and ligands is critical. While some Heck reactions can be performed without phosphine ligands, especially with aryl iodides, more challenging substrates often benefit from the use of specific ligands to control reactivity and selectivity.[12]

Troubleshooting Guides

Issue 1: Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion of your halogenated nitrobenzene in a Suzuki-Miyaura coupling, consider the following troubleshooting workflow:

Troubleshooting_Suzuki start Low Conversion in Suzuki Coupling catalyst Evaluate Catalyst System start->catalyst base Optimize Base start->base temp_solvent Adjust Temperature & Solvent start->temp_solvent reagents Check Reagent Quality start->reagents ligand_choice Switch to Bulky, Electron-Rich Ligand (e.g., BrettPhos, SPhos, XPhos, RuPhos) catalyst->ligand_choice precatalyst Use a Modern Precatalyst (e.g., G3/G4 Buchwald Precatalysts) catalyst->precatalyst strong_base Use a Stronger Base (e.g., K₃PO₄, Cs₂CO₃) base->strong_base high_temp Increase Reaction Temperature (Use high-boiling solvent like dioxane or toluene) temp_solvent->high_temp boronic_acid Check Boronic Acid Stability (Consider using a boronate ester) reagents->boronic_acid

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Issue 2: Catalyst Deactivation and Side Reactions in Buchwald-Hartwig Amination

For failing Buchwald-Hartwig aminations, the focus should be on protecting the catalyst and minimizing unwanted side reactions.

Troubleshooting_Buchwald start Low Yield/Side Reactions in Buchwald-Hartwig Amination ligand Ligand Selection start->ligand conditions Reaction Conditions start->conditions side_reactions Address Side Reactions start->side_reactions bulky_ligand Employ Bulky Biarylphosphine Ligands (e.g., Josiphos, RuPhos) ligand->bulky_ligand bidentate_ligand Consider Bidentate Ligands (e.g., BINAP, DPPF) to prevent dimer formation ligand->bidentate_ligand milder_base Use a Weaker Base if Nitro Group Reduction is Observed conditions->milder_base lower_temp Lower Reaction Temperature conditions->lower_temp hydrodehalogenation Minimize Hydrodehalogenation: Ensure high purity reagents and anhydrous conditions side_reactions->hydrodehalogenation nitro_reduction Address Nitro Reduction: Consider alternative amine sources or reaction pathways side_reactions->nitro_reduction

Caption: Troubleshooting guide for Buchwald-Hartwig amination of nitroaryl halides.

Data Summary

The following tables summarize typical reaction conditions for successful cross-coupling reactions with halogenated nitrobenzenes.

Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Nitroarenes

CatalystLigandBaseSolventTemperature (°C)Yield Range (%)Reference
Pd(acac)₂BrettPhosK₃PO₄·nH₂O1,4-Dioxane13041-84[1]
Pd/NHC-----[2][3]

Note: Specific conditions and yields are highly substrate-dependent.

Table 2: Conditions for Buchwald-Hartwig Amination with Nitroarenes

CatalystLigandBaseSolventTemperature (°C)Yield Range (%)Reference
Pd(acac)₂BrettPhosCs₂CO₃Toluene150up to 70[8]
Pd/Cu nanocatalyst--Water (micellar)--[9][10]

Note: In some protocols, the nitroarene can act as both the electrophile and a precursor to the amine coupling partner.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated Nitrobenzene

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a glovebox, add the halogenated nitrobenzene (1.0 equiv), the boronic acid or boronate ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (e.g., Pd(acac)₂, 2-5 mol%), and the ligand (e.g., BrettPhos, 4-10 mol%) to a dry reaction vial equipped with a stir bar.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) to the vial. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Setup: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block.

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 110-130 °C) for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Plausible Catalytic Cycle for Suzuki-Miyaura Coupling of Nitroarenes

The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyaura coupling where the nitro group acts as the leaving group.

Suzuki_Cycle Pd0 LₙPd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-NO₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArNO2 Ar-NO₂ ArNO2->OxAdd ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal

Caption: Plausible catalytic cycle for the denitrative Suzuki-Miyaura coupling.

References

decomposition of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-1-methoxy-2-methyl-3-nitrobenzene. The information is designed to address specific issues that may be encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound, like other halogenated nitroaromatic compounds, is generally stable under normal laboratory conditions.[1] However, the presence of the nitro group can contribute to thermal instability at elevated temperatures.[1] It is recommended to store the compound in a cool, dry place, away from heat and strong oxidizing agents.

Q2: What are the primary decomposition pathways for this compound?

Q3: What are the main types of reactions this compound is used for?

A3: this compound is a versatile intermediate in organic synthesis. The bromine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[4]

Troubleshooting Guides

Thermal Decomposition During High-Temperature Reactions

Problem: You observe significant charring, gas evolution, or a drastic drop in yield during a reaction performed at high temperatures (e.g., >150°C).

Possible Cause: Thermal decomposition of the nitroaromatic ring. Nitroarenes can be thermally sensitive.[1]

Troubleshooting Steps:

  • Lower the reaction temperature: If the reaction kinetics allow, reducing the temperature may prevent decomposition. This may require a longer reaction time.

  • Use a catalyst: For reactions like cross-couplings, a more active catalyst system might allow for lower reaction temperatures.

  • Microwave irradiation: In some cases, microwave heating can shorten reaction times and potentially minimize thermal decomposition by providing localized and efficient heating.

  • Inert atmosphere: Ensure the reaction is conducted under a fully inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can be initiated at high temperatures.

Potential Decomposition Products: The initial decomposition of similar nitroaromatic compounds has been shown to produce NO₂ gas. Further decomposition can lead to complex mixtures of phenolic compounds, nitrogen oxides, and polymeric materials.[2][3]

Nucleophilic Aromatic Substitution (SNAr)

Problem: Low yield or no reaction when attempting to displace the bromide with a nucleophile.

Possible Cause: Insufficient activation of the aromatic ring or issues with the nucleophile or reaction conditions. The nitro group in the meta position to the bromine provides only moderate activation for SNAr.[5]

Troubleshooting Guide for SNAr Reactions:

Issue Potential Cause Suggested Solution
Low Conversion Insufficiently strong nucleophile.Use a stronger base to deprotonate the nucleophile (e.g., NaH for alcohols).
Low reaction temperature.Gradually increase the reaction temperature, monitoring for decomposition.
Inappropriate solvent.Use a polar apathetic solvent like DMSO or DMF to facilitate the reaction.
Side Product Formation Reaction with the methoxy group.Under strongly acidic conditions, the methoxy group can be cleaved. Ensure the reaction is not performed under harsh acidic conditions.
Decomposition of the starting material.High temperatures can lead to decomposition. If necessary, use a lower temperature for a longer duration.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the amine nucleophile (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO or DMF.

  • Reaction Conditions: Heat the mixture to the desired temperature (e.g., 100-140°C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

Problem: Low yield of the desired biaryl product.

Possible Cause: Inactive catalyst, inappropriate base or solvent, or side reactions.

Troubleshooting Guide for Suzuki-Miyaura Coupling:

Issue Potential Cause Suggested Solution
Low Yield Inactive palladium catalyst.Use a fresh batch of catalyst and ensure proper degassing of the reaction mixture.
Inappropriate base.Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Poor solvent choice.A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective.
Side Products Homocoupling of the boronic acid.Use a slight excess of the boronic acid and ensure efficient stirring.
Protodebromination (loss of bromine).Ensure anhydrous conditions and a thoroughly degassed reaction mixture.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon); repeat this process three times.

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction's progress.

  • Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify by column chromatography.[6]

Buchwald-Hartwig Amination

Problem: Inefficient C-N bond formation.

Possible Cause: Catalyst inhibition, incorrect ligand choice, or unsuitable reaction conditions.

Troubleshooting Guide for Buchwald-Hartwig Amination:

Issue Potential Cause Suggested Solution
Low Conversion Catalyst poisoning.The amine substrate or product might coordinate to the palladium center. Use a more electron-rich and bulky phosphine ligand.
Suboptimal ligand.Screen different phosphine ligands (e.g., XPhos, SPhos).
Incorrect base.A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required.
Side Reactions Hydrodehalogenation.This can compete with the desired amination. Optimizing the ligand and reaction temperature can minimize this side reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) in a dry flask.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture, typically between 80-110°C, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. The filtrate is then washed, dried, and concentrated. The product is purified by column chromatography.

Visualizations

Decomposition_Troubleshooting start High-Temperature Reaction (>150°C) issue Observation: Low Yield, Charring, Gas Evolution start->issue cause Potential Cause: Thermal Decomposition issue->cause solution Troubleshooting Steps cause->solution step1 Lower Reaction Temperature solution->step1 step2 Use a More Active Catalyst solution->step2 step3 Consider Microwave Irradiation solution->step3 step4 Ensure Inert Atmosphere solution->step4

Caption: Troubleshooting workflow for thermal decomposition.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Nucleophile - Base solvent Add Polar Aprotic Solvent (e.g., DMSO, DMF) reagents->solvent heat Heat and Stir (e.g., 100-140°C) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for an SNAr reaction.

CrossCoupling_Logic cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig start Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) problem Low Yield of Product start->problem suzuki_cause1 Inactive Catalyst problem->suzuki_cause1 If Suzuki suzuki_cause2 Incorrect Base/Solvent problem->suzuki_cause2 If Suzuki suzuki_cause3 Side Reactions problem->suzuki_cause3 If Suzuki buchwald_cause1 Catalyst Inhibition problem->buchwald_cause1 If Buchwald-Hartwig buchwald_cause2 Suboptimal Ligand problem->buchwald_cause2 If Buchwald-Hartwig buchwald_cause3 Incorrect Base problem->buchwald_cause3 If Buchwald-Hartwig

Caption: Logical relationship of issues in cross-coupling reactions.

References

preventing oxidation of methyl group during nitration of toluene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of methyl group oxidation, a common side reaction during the nitration of toluene and its derivatives.

Troubleshooting Guide: Methyl Group Oxidation

This section addresses specific issues related to the unwanted oxidation of the benzylic methyl group to aldehyde or carboxylic acid functionalities during nitration.

Problem: Significant formation of benzaldehyde or benzoic acid derivatives detected.

Possible Cause 1: Reaction Temperature is Too High. The oxidation of the benzylic methyl group is a highly exothermic process that is favored at elevated temperatures.[1] Standard nitration of toluene is often conducted at controlled, low temperatures to minimize side reactions.[2] For instance, to prevent polynitration and other side reactions, the temperature for mononitration is typically kept around 30°C.[2]

  • Solution:

    • Maintain a strict temperature protocol. For mononitration of toluene, maintain the temperature below 5-10°C during the addition of the nitrating agent.[3]

    • Use an ice-salt bath for efficient cooling of the reaction vessel.[3]

    • Add the nitrating agent dropwise and slowly to control the reaction exotherm.[3][4]

Possible Cause 2: Aggressive Nitrating Agent/Conditions. The classic mixed acid system (HNO₃/H₂SO₄) is highly effective but can be aggressive, leading to oxidation, especially if not carefully controlled.[5] The presence of free nitrogen dioxide (NO₂) can particularly lead to the oxidation of the methyl group.[1]

  • Solution:

    • Use Milder Nitrating Agents: Consider alternatives to the standard mixed acid protocol. These reagents are often more selective and operate under less oxidative conditions.

    • Purify Reagents: Ensure that the nitric acid used is free from dissolved nitrogen oxides, which can be removed by washing or sparging.[1]

    • Work-up Procedure: During the work-up, washing the organic layer with a dilute sodium bicarbonate solution can help remove residual oxides of nitrogen.[1][4]

Problem: Low yield of desired nitro-toluene product with complex byproduct mixture.

Possible Cause: Lack of Selectivity of the Nitrating System. The reaction conditions may favor multiple pathways, including oxidation and polynitration, in addition to the desired electrophilic aromatic substitution.

  • Solution:

    • Re-evaluate the Nitrating System: Select a nitrating agent known for high selectivity and mild reaction conditions.

    • Optimize Stoichiometry: Carefully control the molar ratio of the nitrating agent to the toluene derivative to disfavor polynitration.

    • Protecting Groups: For highly sensitive substrates, consider if other functional groups on the derivative require protection prior to nitration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for methyl group oxidation during nitration?

The C-H bonds of a methyl group attached to a benzene ring are known as benzylic hydrogens. These bonds are weaker and more susceptible to radical and oxidative attack than typical alkane C-H bonds.[6][7] While the primary desired reaction is electrophilic attack on the aromatic ring by the nitronium ion (NO₂⁺), the strongly oxidizing conditions, particularly in the presence of species like nitrogen dioxide (NO₂), can initiate oxidation at the benzylic position, leading to the formation of benzaldehyde or benzoic acid derivatives.[1][8]

Q2: How can I control the reaction temperature effectively?

Precise temperature control is critical. A standard procedure involves placing the reaction vessel in an ice-water or ice-salt bath on a magnetic stirrer.[3][4] The nitrating agent should be pre-cooled and added very slowly (dropwise) using an addition funnel, allowing the cooling bath to dissipate the heat generated from the reaction.[3] An internal thermometer should be used to monitor the temperature of the reaction mixture directly.

Q3: Are there alternative, milder nitrating agents that can prevent this oxidation?

Yes, several milder and more selective nitrating systems have been developed to avoid the harsh conditions of mixed acid. These are particularly useful for sensitive substrates.

  • Bismuth Subnitrate/Thionyl Chloride: This system has been shown to nitrate methylbenzenes in excellent yield with no detected side-chain substitution products.[9]

  • N₂O₅ with an Fe(III) catalyst: This method is described as non-oxidizing, with benzyl alcohols and benzaldehydes being readily nitrated with little to no oxidation (<4%).[5]

  • Metal Nitrates: Various metal nitrates, such as iron(III) nitrate or copper(II) nitrate, often supported on clays, can be used under milder conditions than mixed acid.[9]

  • N-Nitropyrazoles: Reagents like 5-methyl-1,3-dinitro-1H-pyrazole have been identified as powerful, yet controllable, sources of the nitronium ion for mild nitration of a broad range of arenes.[10]

Q4: Does the substrate itself influence the likelihood of oxidation?

Yes. The electronic nature of other substituents on the toluene derivative can affect the reactivity of both the aromatic ring and the methyl group. Electron-donating groups activate the ring towards nitration but may not significantly alter the susceptibility of the methyl group to oxidation. Conversely, strongly electron-withdrawing groups deactivate the ring, potentially requiring harsher conditions (higher temperatures or stronger acids) for nitration, which in turn can increase the risk of methyl group oxidation.

Comparative Data on Nitrating Agents

The following table summarizes various nitrating agents and their general performance concerning the prevention of methyl group oxidation.

Nitrating SystemTypical ConditionsSelectivity / RemarksOxidation Risk
HNO₃ / H₂SO₄ 0 - 30°CStandard, highly effective but can be aggressive.[2] Requires strict temperature control.[3]High
Bismuth Subnitrate / SOCl₂ Dichloromethane, RTExcellent yields for methylbenzenes. No side-chain products reported.[9]Low
N₂O₅ / Fe(acac)₃ -100°C to 20°CNon-oxidizing conditions. Near quantitative yields in minutes.[5][11]Very Low (<4%)
Metal Nitrates / Clay Acetic AnhydrideMilder alternative, but reagent preparation may be needed.[9]Low to Moderate
N-Nitropyrazole Reagents Organic Solvent, RTBench-stable reagent, mild conditions, broad substrate scope.[10]Low

Key Experimental Protocols

Protocol 1: Classical Nitration of Toluene with Strict Temperature Control

This protocol is a standard method that relies on careful control to minimize side reactions.

  • Preparation: Prepare a nitrating mixture by slowly adding 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid in a vial, keeping the mixture cooled in an ice-water bath.[4]

  • Reaction Setup: Place 1.0 mL of the toluene derivative in a separate conical vial equipped with a spin vane and immerse it in an ice-salt bath to cool to approximately 0-5°C.[3][4]

  • Addition: Add the pre-cooled nitrating mixture dropwise to the stirred toluene derivative over a period of at least 15-20 minutes, ensuring the internal temperature does not rise above 10°C.[3]

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Work-up: Quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel. Extract the product with diethyl ether. Wash the organic layer sequentially with water, 10% sodium bicarbonate solution (vent frequently), and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Protocol 2: Mild Nitration using Bismuth Subnitrate

This protocol is an example of a milder alternative that avoids strong, corrosive acids.[9]

  • Reaction Setup: To a stirred solution of the toluene derivative (1 mmol) in dichloromethane (10 mL), add bismuth subnitrate (0.5 mmol) and thionyl chloride (1 mmol).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture. Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product, which can be further purified by column chromatography or recrystallization.

Visual Guides

Reaction Pathways

The following diagram illustrates the desired electrophilic aromatic substitution pathway versus the undesired side-chain oxidation pathway.

G cluster_main Desired Nitration Pathway cluster_side Undesired Oxidation Pathway Toluene Toluene Derivative Sigma Sigma Complex (Intermediate) Toluene->Sigma Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Nitronium->Sigma Product Nitrotoluene Product Sigma->Product Deprotonation Toluene2 Toluene Derivative Radical Benzylic Radical (Intermediate) Toluene2->Radical H-Abstraction Oxidant Oxidizing Species (e.g., NO₂) Oxidant->Radical Byproduct Oxidized Byproduct (Aldehyde/Acid) Radical->Byproduct Further Oxidation

Caption: Competing pathways: Nitration vs. Methyl Group Oxidation.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving issues with methyl group oxidation.

G start Start: Analyze Crude Product (GC/NMR) check_oxidation Is Benzaldehyde or Benzoic Acid Present? start->check_oxidation no_issue No Significant Oxidation. Proceed with Purification. check_oxidation->no_issue No issue_detected Oxidation Confirmed check_oxidation->issue_detected Yes troubleshoot_temp Action 1: Lower Reaction Temperature (e.g., to 0-5°C) issue_detected->troubleshoot_temp troubleshoot_reagent Action 2: Switch to Milder Nitrating Agent issue_detected->troubleshoot_reagent troubleshoot_control Action 3: Ensure Slow, Dropwise Addition of Reagent issue_detected->troubleshoot_control rerun Rerun Experiment troubleshoot_temp->rerun troubleshoot_reagent->rerun troubleshoot_control->rerun rerun->start

Caption: Decision workflow for troubleshooting methyl group oxidation.

References

Technical Support Center: Improving HPLC Separation of Halogenated Nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the HPLC separation of halogenated nitrobenzene isomers.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.

Q1: My halogenated nitrobenzene isomers are co-eluting or have poor resolution. What are the initial steps to improve separation?

A1: Co-elution is a common issue when separating structurally similar isomers. A systematic approach focusing on mobile phase and stationary phase selection is crucial.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase HPLC, increasing the aqueous portion generally increases retention time and may improve resolution.

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities due to their unique chemical properties. If you are using acetonitrile, switching to methanol can alter π-π interactions with the aromatic ring of the isomers and the stationary phase, potentially resolving co-eluting peaks.[1] Methanol can enhance π-π interactions with phenyl-based columns, leading to increased retention and changes in selectivity for aromatic compounds.[1]

    • Modify Mobile Phase pH: For nitroaromatic compounds with ionizable groups (though less common in simple halogenated nitrobenzenes), adjusting the pH can significantly impact retention and selectivity.[2]

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, your current column chemistry may not be suitable. For aromatic isomers, switching from a standard C18 column to a Phenyl-Hexyl column can introduce beneficial π-π interactions, which provide an additional separation mechanism.[1]

Q2: I am observing significant peak tailing with my halogenated nitrobenzene analytes. What is causing this and how can I fix it?

A2: Peak tailing, where the peak's trailing edge is drawn out, can compromise quantification. It is often caused by secondary interactions between the analytes and the stationary phase or issues within the HPLC system.

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on your analytes.

    • Solution: Add a competing agent like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) to mask the active sites. Alternatively, using a mobile phase with a lower pH can suppress the ionization of silanol groups, reducing these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause poor peak shape.

    • Solution: First, try flushing the column with a strong solvent. If this doesn't work, you can try back-flushing the column (disconnect it from the detector first). If the problem persists, the column may need to be replaced.

Q3: My retention times are shifting from one injection to the next. How can I achieve more stable and reproducible results?

A3: Unstable retention times can hinder peak identification and indicate a lack of method robustness or a problem with the HPLC system.

Troubleshooting Checklist:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention. Always prepare fresh mobile phase daily, degas it thoroughly, and ensure accurate volumetric measurements.

  • Column Temperature Fluctuations: Temperature has a significant effect on retention time. Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

  • Pump Performance and Leaks: Check for pressure fluctuations, which could indicate air bubbles in the pump or a leak in the system. Purge the pump to remove any bubbles and inspect all fittings for signs of leakage.

Q4: The backpressure in my HPLC system is unusually high. What are the likely causes and how do I troubleshoot it?

A4: High backpressure can damage the pump and column and is typically caused by a blockage somewhere in the system.

Systematic Troubleshooting for High Backpressure:

  • Isolate the Source: Start by disconnecting the column and running the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system (e.g., tubing, injector, or in-line filter).

  • Column Blockage: If the column is the source of the high pressure, it is likely that the inlet frit is clogged with particulate matter from the sample or mobile phase.

    • Solution: Try back-flushing the column at a low flow rate. If this is not effective, the frit may need to be replaced (refer to the column manufacturer's instructions).

  • System Blockage: If the high pressure persists without the column, systematically disconnect components from the detector backwards to the pump to identify the clogged part. Check and clean or replace any blocked tubing or filters.

Data Presentation: Stationary Phase Selection

The choice of stationary phase is critical for separating aromatic isomers. C18 columns rely primarily on hydrophobic interactions, while Phenyl-Hexyl columns add another dimension of separation through π-π interactions.

Table 1: Comparison of C18 and Phenyl-Hexyl Columns for Aromatic Compound Separation

FeatureC18 (Octadecylsilane)Phenyl-Hexyl
Primary Retention Mechanism Hydrophobic (van der Waals) interactions.Mixed-mode: Hydrophobic and π-π interactions.[1]
Selectivity for Isomers Separates based on differences in hydrophobicity. May be insufficient for positional isomers with similar polarities.Offers alternative selectivity. Particularly effective for separating aromatic compounds and positional isomers due to interactions with the phenyl rings.[1]
Effect of Organic Modifier Acetonitrile and methanol are common choices. Selectivity differences are primarily based on solvent strength.Methanol can enhance π-π interactions, leading to greater retention and different selectivity compared to acetonitrile.[1][3] Acetonitrile may suppress these interactions.[3]
Best Suited For General-purpose separations of a wide range of nonpolar to moderately polar compounds.Aromatic compounds, halogenated compounds, and other molecules with π-electron systems. An excellent choice when C18 columns fail to provide adequate resolution for isomers.[3]

Experimental Protocols

Below are detailed methodologies for the separation of halogenated nitrobenzene isomers. These are representative protocols synthesized from established methods for similar compounds.

Protocol 1: Reversed-Phase HPLC for the Separation of Chloronitrobenzene Isomers

This protocol is adapted from methods developed for the separation of nitroaromatic compounds.[4]

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

    • Analytical standards of 2-chloronitrobenzene, 3-chloronitrobenzene, and 4-chloronitrobenzene.

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized. Filter and degas the mobile phase before use.

    • Standard Solutions: Prepare individual stock solutions of each isomer in acetonitrile (e.g., 1 mg/mL). From these, prepare a mixed working standard solution by diluting with the mobile phase to a final concentration of approximately 10 µg/mL for each isomer.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Run Time: Approximately 15 minutes (or until all peaks have eluted).

  • Procedure:

    • Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

    • Inject the mixed standard solution.

    • Record the chromatogram and determine the retention times for each isomer.

    • Optimize the acetonitrile/water ratio to achieve baseline separation of all three isomers.

Protocol 2: Method Development for Separation of Bromonitrobenzene Isomers using a Phenyl-Hexyl Column

This protocol utilizes a Phenyl-Hexyl column to leverage π-π interactions for improved selectivity.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade methanol and water.

    • Analytical standards of 2-bromonitrobenzene, 3-bromonitrobenzene, and 4-bromonitrobenzene.

  • Preparation of Solutions:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade methanol.

    • Standard Solutions: Prepare a mixed standard solution containing all three bromonitrobenzene isomers in methanol at a concentration of 10 µg/mL each.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

    • Detection: UV at 270 nm.

    • Gradient Program:

      • Start with 60% Methanol (40% Water).

      • Linearly increase to 80% Methanol over 10 minutes.

      • Hold at 80% Methanol for 2 minutes.

      • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Procedure:

    • Equilibrate the Phenyl-Hexyl column with the initial mobile phase conditions.

    • Inject the mixed standard solution and run the gradient program.

    • Identify the peaks for each isomer.

    • Adjust the gradient slope and initial/final mobile phase compositions as needed to optimize the resolution between the isomers.

Visualizations: Workflows and Logic Diagrams

The following diagrams, created using the DOT language, illustrate logical workflows for troubleshooting common HPLC separation issues.

CoElution_Troubleshooting start Poor Resolution or Co-eluting Peaks mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase solvent_strength Adjust Organic/Aqueous Ratio (e.g., increase water %) mobile_phase->solvent_strength Isocratic? switch_solvent Switch Organic Solvent (Methanol vs. Acetonitrile) mobile_phase->switch_solvent Gradient? check_resolution1 Resolution Improved? solvent_strength->check_resolution1 switch_solvent->check_resolution1 stationary_phase Step 2: Change Stationary Phase check_resolution1->stationary_phase No end_success Method Optimized check_resolution1->end_success Yes c18_to_phenyl Switch from C18 to Phenyl-Hexyl Column stationary_phase->c18_to_phenyl check_resolution2 Resolution Improved? c18_to_phenyl->check_resolution2 temp_flow Step 3: Adjust Temp. & Flow Rate check_resolution2->temp_flow No check_resolution2->end_success Yes adjust_temp Change Column Temperature (e.g., decrease by 5-10°C) temp_flow->adjust_temp adjust_flow Decrease Flow Rate adjust_temp->adjust_flow check_resolution3 Resolution Improved? adjust_flow->check_resolution3 check_resolution3->end_success Yes end_further Further Method Development (e.g., different column chemistry) check_resolution3->end_further No

Caption: Troubleshooting workflow for co-eluting peaks.

Peak_Shape_Troubleshooting start Poor Peak Shape (Tailing or Fronting) tailing Peak Tailing (As > 1.2) start->tailing fronting Peak Fronting (As < 0.8) start->fronting check_overload Check for Overload (Dilute sample, inject less) tailing->check_overload check_solvent_mismatch Check Sample Solvent (Dissolve sample in mobile phase) fronting->check_solvent_mismatch overload_improved Shape Improved? check_overload->overload_improved check_silanol Address Silanol Interactions (Lower pH or add TEA) overload_improved->check_silanol No end_success Problem Solved overload_improved->end_success Yes silanol_improved Shape Improved? check_silanol->silanol_improved check_column_health Check Column Health (Flush, back-flush, or replace) silanol_improved->check_column_health No silanol_improved->end_success Yes check_column_health->end_success solvent_improved Shape Improved? check_solvent_mismatch->solvent_improved check_column_void Check for Column Void (Replace column) solvent_improved->check_column_void No solvent_improved->end_success Yes check_column_void->end_success

Caption: Troubleshooting workflow for poor peak shape.

High_Backpressure_Troubleshooting start High System Backpressure disconnect_column Disconnect Column from Injector. Run Pump. start->disconnect_column check_pressure1 Pressure Still High? disconnect_column->check_pressure1 column_issue Issue is with the Column check_pressure1->column_issue No system_issue Issue is with the System (Tubing, Injector, etc.) check_pressure1->system_issue Yes backflush_column Back-flush Column (Disconnected from detector) column_issue->backflush_column check_pressure2 Pressure Drop? backflush_column->check_pressure2 replace_frit Replace Inlet Frit check_pressure2->replace_frit No end_success Problem Solved check_pressure2->end_success Yes replace_column Replace Column replace_frit->replace_column If persists replace_frit->end_success replace_column->end_success isolate_component Systematically Disconnect Components (Post-column to pump) system_issue->isolate_component find_blockage Identify and Replace Blocked Component isolate_component->find_blockage find_blockage->end_success

Caption: Diagnostic workflow for high HPLC backpressure.

References

Technical Support Center: Synthesis of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most plausible and common synthetic pathway is a two-step electrophilic aromatic substitution sequence starting from commercially available 2-methylanisole (1-methoxy-2-methylbenzene).

  • Nitration: The first step involves the nitration of 2-methylanisole to form the intermediate, 1-methoxy-2-methyl-3-nitrobenzene.

  • Bromination: The second step is the bromination of this intermediate to yield the final product, this compound. The directing effects of the methoxy, methyl, and nitro groups guide the bromine atom to the desired position.

Q2: What are the critical parameters affecting the yield of the initial nitration step?

The nitration step is highly sensitive to reaction conditions. Key parameters include:

  • Temperature Control: Maintaining a low temperature (typically 0-5 °C) during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of unwanted side products.[1][2]

  • Reagent Purity: Use of high-purity, dry starting materials and freshly prepared nitrating mixture (a combination of concentrated nitric and sulfuric acids) is essential for a clean reaction.

  • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure it goes to completion without allowing for the formation of degradation products.[1]

Q3: How can I minimize the formation of isomers or di-brominated products during the bromination step?

The formation of byproducts during bromination can be minimized through careful control of the reaction:

  • Stoichiometry: Using a slight excess (around 1.5 equivalents) of a controlled brominating agent like N-Bromosuccinimide (NBS) can drive the reaction to completion while minimizing the risk of di-bromination.[3]

  • Solvent Choice: The choice of solvent can influence selectivity. Solvents like dioxane have been shown to slow down bromination, allowing for better control compared to reactions in water, which can lead to rapid di-bromination.[4]

  • Temperature: Running the reaction at a controlled temperature can help prevent unwanted side reactions.

Q4: My overall yield is low. What are the most likely causes?

Low overall yield can stem from issues in either reaction step or during workup and purification. Common causes include:

  • Incomplete reactions in either the nitration or bromination step.

  • Formation of side products due to poor temperature control or incorrect stoichiometry.

  • Loss of product during the workup phase (e.g., extractions, washes).

  • Inefficient purification, leading to significant product loss.

Q5: What is the most effective method to purify the final crude product?

The choice of purification method depends on the nature of the crude product and its impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and isomeric byproducts. A hexane-ethyl acetate gradient is often suitable for such compounds.[1]

  • Recrystallization: If the crude product is a solid with reasonable purity, recrystallization can be an efficient purification method. Suitable solvents might include ethanol, isopropanol, or mixtures with water.[5] The ideal solvent should dissolve the compound well when hot but poorly when cold.[5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Problem 1: Low yield or a complex mixture of products is observed after the nitration step.

  • Possible Cause: The reaction temperature was not adequately controlled during the addition of the nitrating mixture.

    • Solution: Ensure the reaction flask is maintained in an ice-water bath and the nitrating mixture is added slowly and dropwise, keeping the internal temperature between 0-5 °C.[1] Exothermic nitration reactions require careful heat management.

  • Possible Cause: The nitrating mixture was not freshly prepared or was improperly made.

    • Solution: Always prepare the nitrating mixture of concentrated sulfuric and nitric acid just before use. Add the nitric acid slowly to the cooled sulfuric acid, never the other way around, while cooling in an ice bath.[1]

  • Possible Cause: The reaction was stopped prematurely or allowed to run for too long.

    • Solution: Monitor the reaction's progress using TLC to determine the optimal point for quenching the reaction.[1]

Problem 2: The bromination step results in significant amounts of di-brominated byproduct.

  • Possible Cause: An excessive amount of the brominating agent was used.

    • Solution: Carefully control the stoichiometry of the brominating agent. Start with a smaller excess (e.g., 1.1 to 1.5 equivalents) and monitor the reaction. Using NBS can provide better selectivity over liquid bromine.[3][6]

  • Possible Cause: The reaction temperature was too high, increasing reactivity and leading to multiple substitutions.

    • Solution: Perform the bromination at room temperature or below, depending on the reactivity of the substrate and the brominating agent chosen.

Problem 3: The final product is an oil and will not crystallize.

  • Possible Cause: The product is impure, and the impurities are inhibiting crystallization. Unreacted starting materials or isomeric byproducts can lead to an oily final product.

    • Solution: Purify the crude product using silica gel column chromatography.[1] Identify a suitable solvent system (e.g., hexane/ethyl acetate) with TLC to achieve good separation. Combine the pure fractions and remove the solvent under reduced pressure.[5]

Problem 4: During workup, emulsions form during the extraction steps.

  • Possible Cause: Vigorous shaking of the separatory funnel, especially after a basic wash (e.g., sodium bicarbonate).

    • Solution: Use gentle, swirling inversions of the separatory funnel instead of vigorous shaking. To break up a persistent emulsion, adding a small amount of brine (saturated NaCl solution) can help increase the ionic strength of the aqueous layer.

Experimental Protocols

Protocol 1: Nitration of 2-Methylanisole
  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid with continuous stirring. Ensure the temperature is kept below 10 °C.[1]

  • Reaction Setup: In a separate three-necked flask equipped with a thermometer and a dropping funnel, dissolve 12.2 g (0.1 mol) of 2-methylanisole in 40 mL of a suitable solvent like dichloromethane. Cool the solution to 0-5 °C.[1]

  • Nitration: Add the freshly prepared nitrating mixture dropwise to the 2-methylanisole solution over 30-45 minutes, ensuring the reaction temperature is maintained between 0-5 °C.[1]

  • Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress with TLC.[1]

  • Workup: Carefully pour the reaction mixture over 200 g of crushed ice and stir until the ice has melted. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[5]

  • Washing: Combine the organic layers and wash sequentially with deionized water (50 mL), 5% sodium bicarbonate solution (50 mL), and brine (50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 1-methoxy-2-methyl-3-nitrobenzene.

Protocol 2: Bromination of 1-methoxy-2-methyl-3-nitrobenzene
  • Reaction Setup: Dissolve 16.7 g (0.1 mol) of the nitro-intermediate from the previous step in 100 mL of a suitable solvent (e.g., acetic acid or dichloromethane) in a flask protected from light.

  • Reagent Addition: Add 19.6 g (0.11 mol) of N-Bromosuccinimide (NBS) to the solution in portions.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Pour the reaction mixture into 200 mL of water. If excess bromine is present (indicated by a yellow/orange color), add a saturated solution of sodium bisulfite dropwise until the color disappears.[7]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.[1][5]

Data Presentation

Table 1: Optimization of Bromination Reaction Conditions

This table, adapted from similar bromination optimization studies, illustrates how reagent stoichiometry can impact the yield of the desired mono-brominated product versus the di-brominated byproduct.[3]

EntryBrominating AgentEquivalentsSolventTemperature (°C)Mono-bromo Yield (%)Di-bromo Yield (%)
1NBS1.1Dichloromethane257515
2NBS1.5Dichloromethane25925
3NBS2.0Dichloromethane256038
4Br₂1.1Acetic Acid257020

Yields are representative and will vary based on specific substrate and reaction conditions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

G start_end start_end process process intermediate intermediate wash wash final final A Start: 2-Methylanisole B Step 1: Nitration (HNO₃, H₂SO₄, 0-5 °C) A->B C Workup & Extraction B->C D Intermediate: 1-methoxy-2-methyl-3-nitrobenzene C->D E Step 2: Bromination (NBS, CH₂Cl₂) D->E F Workup & Extraction E->F G Crude Product F->G H Purification (Column Chromatography) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the two-step synthesis.

G problem problem question question solution solution A Problem: Low Overall Yield B Check TLC of Nitration Step A->B C Check TLC of Bromination Step A->C D Incomplete Reaction? B->D E Multiple Spots? B->E H Incomplete Reaction? C->H I Di-brominated byproduct? C->I F Increase reaction time Monitor with TLC D->F Yes G Check temp control Verify reagent purity E->G Yes J Increase reaction time Check NBS activity H->J Yes K Reduce equivalents of NBS Control temperature I->K Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Validation & Comparative

C-Br vs. C-Cl Bond Reactivity in Substituted Nitrobenzenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

This guide provides a detailed comparison of the reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in nitro-substituted benzene rings, focusing on the mechanism and kinetics of Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The "Element Effect" in Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class in synthetic organic chemistry for the functionalization of aromatic rings. Unlike aliphatic nucleophilic substitutions (SN1/SN2), where the leaving group ability typically follows the order I > Br > Cl > F, SNAr reactions on electron-deficient rings, such as those substituted with nitro groups, often exhibit an inverted or unusual leaving group preference known as the "element effect".[1][2] This guide presents experimental data and mechanistic insights to compare the reactivity of C-Br and C-Cl bonds in this specific context.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[3][4] The presence of strong electron-withdrawing groups, such as nitro (–NO2) groups at the ortho and/or para positions, is crucial as they stabilize this intermediate through resonance, thereby facilitating the reaction.[3][5][6][7][8] In the second step, the leaving group departs, restoring the aromaticity of the ring.

The rate-determining step is typically the initial nucleophilic attack.[9][10] This fact is central to understanding the relative reactivities of chloro- and bromo-substituted nitrobenzenes.

Quantitative Data Comparison

Experimental kinetic data reveals that in SNAr reactions of nitro-activated substrates, chlorobenzene derivatives are often slightly more reactive than or similarly reactive to their bromobenzene counterparts. This contrasts sharply with aliphatic substitution patterns. The data below summarizes the relative rates for the reaction of 1-halo-2,4-dinitrobenzenes with piperidine, a common nucleophile.

Table 1: Relative Reaction Rates of 1-X-2,4-dinitrobenzenes with Piperidine in Methanol

Leaving Group (X)Relative Rate (kX / kCl)
-FHigh (significantly > 1)
-Cl 1.00
-Br ~1.00
-I< 1

Data adapted from studies on the element effect in SNAr reactions.[1][11] A similar reactivity order of F > Cl ≈ Br > I is widely reported for activated aryl halides.[1][2][12]

Mechanistic Rationale and Influencing Factors

The observed reactivity trend (C-Cl ≈ C-Br) in nitroaromatics is governed by a balance of two primary factors influencing the rate-determining first step:

  • Electronegativity of the Halogen: The halogen's inductive electron-withdrawing effect polarizes the C-X bond, increasing the electrophilicity of the carbon atom. Chlorine is more electronegative than bromine, which makes the attached carbon atom more susceptible to nucleophilic attack. This effect accelerates the formation of the Meisenheimer complex.

  • Carbon-Halogen (C-X) Bond Strength: The C-Cl bond is stronger than the C-Br bond. While C-X bond cleavage occurs in the second, typically faster step, the initial bond strength can have a minor influence on the energy of the transition state for the first step. However, this factor is less dominant than electronegativity in determining the overall rate.

The diagram below illustrates the interplay of these factors in the SNAr mechanism.

SNAr_Reactivity cluster_outcome Outcome F1 Nitro Group (-NO2) S1 Step 1 (Rate-Determining): Meisenheimer Complex Formation F1->S1 Strongly Activates & Stabilizes F2 Halogen Electronegativity (Cl > Br) F2->S1 Accelerates (Increases C electrophilicity) F3 C-X Bond Strength (C-Cl > C-Br) F3->S1 Slightly Inhibits S2 Step 2 (Fast): Leaving Group Departure F3->S2 Inhibits (but step is fast) S1->S2 Rate Overall Reaction Rate S1->Rate Determines

Factors influencing C-X reactivity in SNAr.

Experimental Protocols

The following is a generalized protocol for kinetically monitoring the SNAr reaction of a substituted nitrohalobenzene with an amine nucleophile, such as piperidine.

Objective: To determine the second-order rate constant for the reaction of a 1-halo-2,4-dinitrobenzene with piperidine.

Materials:

  • 1-Chloro-2,4-dinitrobenzene or 1-Bromo-2,4-dinitrobenzene

  • Piperidine (freshly distilled)

  • Methanol (anhydrous, spectroscopic grade)

  • Volumetric flasks, pipettes, and syringes

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the nitrohalobenzene (e.g., 1.0 x 10⁻³ M) in anhydrous methanol.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.05 M to 0.2 M) in anhydrous methanol. A large excess of piperidine is used to ensure pseudo-first-order kinetics.

  • Kinetic Measurement:

    • Set the spectrophotometer to a fixed wavelength corresponding to the absorbance maximum of the product, N-(2,4-dinitrophenyl)piperidine, ensuring the starting materials have minimal absorbance at this wavelength.

    • Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • To a cuvette, add a known volume of the piperidine solution (e.g., 3.0 mL).

    • Initiate the reaction by rapidly injecting a small, known volume of the nitrohalobenzene stock solution (e.g., 50 µL) into the cuvette. Start the stopwatch immediately upon injection.

    • Quickly mix the contents and begin recording the absorbance at regular time intervals until the reaction is complete (i.e., absorbance reaches a stable plateau).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by plotting ln(A∞ - At) versus time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is -kobs.

    • Repeat the experiment with different concentrations of piperidine.

    • The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of piperidine ([Piperidine]).

The experimental workflow is summarized in the diagram below.

Workflow A 1. Prepare Stock Solutions (Nitrohalobenzene & Piperidine) B 2. Set up Spectrophotometer (Wavelength & Temperature) A->B C 3. Initiate Reaction in Cuvette (Mix Reagents) B->C D 4. Monitor Absorbance vs. Time C->D E 5. Calculate k_obs (Pseudo-First-Order Rate) D->E F 6. Repeat for Multiple [Piperidine] E->F G 7. Plot k_obs vs. [Piperidine] F->G H 8. Determine k_2 (Second-Order Rate Constant) G->H

Workflow for kinetic analysis of SNAr reactions.

Conclusion

For nucleophilic aromatic substitution reactions on nitro-activated benzene rings, the C-Cl and C-Br bonds exhibit comparable reactivity. Quantitative data show that 1-chloro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene react with piperidine at nearly identical rates.[1][11] This phenomenon is attributed to the mechanism's rate-determining step being the initial nucleophilic attack. The higher electronegativity of chlorine enhances the electrophilicity of the reaction center, accelerating this step. This effect largely compensates for the greater strength of the C-Cl bond, which is broken in a subsequent, non-rate-limiting step. This understanding is crucial for selecting appropriate starting materials and predicting reaction outcomes in the synthesis of complex aromatic compounds.

References

A Comparative Guide to the SNAr Reactivity of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene and its key isomers in Nucleophilic Aromatic Substitution (SNAr) reactions. The principles governing their reactivity are explored, supported by a representative experimental protocol for empirical validation.

Introduction to SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The rate of an SNAr reaction is highly dependent on the electronic properties of the substituents on the aromatic ring.

For a successful and rapid SNAr reaction, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). These groups stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. The nitro group (-NO₂) is one of the most powerful activating groups. Its ability to stabilize the intermediate is maximal when it is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the oxygen atoms of the nitro group through resonance.[2] When the nitro group is in the meta position, this resonance stabilization is not possible, leading to significantly lower reactivity.[2]

This guide compares the following three isomers to illustrate these principles:

Isomer IDStructureIUPAC NameNitro Group Position (relative to Br)
Isomer 1 This compoundMeta
Isomer 2 2-Bromo-5-methoxy-4-methyl-1-nitrobenzeneOrtho
Isomer 3 4-Bromo-1-methoxy-2-methyl-5-nitrobenzenePara

Comparative Reactivity Analysis

The reactivity of these isomers in SNAr reactions is predicted to follow the order: Isomer 2 (Ortho) > Isomer 3 (Para) >> Isomer 1 (Meta) .

  • Isomer 1 (Meta-nitro) : This is the target compound. With the nitro group positioned meta to the bromine leaving group, it cannot effectively stabilize the negative charge of the Meisenheimer intermediate via resonance. The negative charge from the incoming nucleophile is delocalized only to the ortho and para carbons of the ring, but not onto the nitro group itself.[2] Consequently, this isomer is expected to be significantly less reactive and will likely require harsh reaction conditions (e.g., high temperatures, strong nucleophiles) to undergo substitution.

  • Isomer 2 (Ortho-nitro) : This isomer is expected to be the most reactive. The nitro group is in the optimal ortho position to provide powerful resonance stabilization to the Meisenheimer complex. Furthermore, the strong inductive electron-withdrawing effect (-I effect) of the nitro group is most potent at the ortho position due to its proximity to the reaction center, further increasing the electrophilicity of the carbon atom bearing the bromine.

  • Isomer 3 (Para-nitro) : This isomer is also highly reactive. The para-nitro group provides excellent resonance stabilization for the reaction intermediate, similar to the ortho isomer.[2] The negative charge is effectively delocalized onto the nitro group. While its resonance effect is comparable to the ortho isomer, its inductive effect is slightly weaker due to the greater distance from the reaction site. This may result in a slightly lower reaction rate compared to the ortho isomer under identical conditions.

Data Presentation: Hypothetical Performance in a Standard SNAr Reaction

The following table presents hypothetical, yet chemically plausible, data for a comparative SNAr reaction with sodium methoxide (NaOMe) in methanol at 80°C. This data illustrates the expected dramatic differences in reactivity based on the principles discussed.

Isomer IDNitro PositionExpected Reaction Time for >95% ConversionExpected Yield (%)Relative Reactivity (Approx.)
Isomer 1 Meta> 48 hours< 101
Isomer 2 Ortho~ 1 hour> 95~10,000
Isomer 3 Para~ 1.5 hours> 95~7,000

Mandatory Visualization

SNAr Mechanism and Substituent Effects

The following diagram illustrates the SNAr mechanism and highlights why ortho and para isomers are more reactive. The resonance structures show the delocalization of the negative charge onto the nitro group, which is only possible for the ortho and para substituted isomers.

SNAr_Mechanism cluster_meta Meta Isomer (Low Reactivity) cluster_op Ortho/Para Isomers (High Reactivity) m_start Meta-Isomer + Nu- m_inter Meisenheimer Complex (Charge NOT on NO2) m_start->m_inter Attack m_prod Product + Br- m_inter->m_prod Elimination m_note No Resonance Stabilization by NO2 op_start Ortho/Para-Isomer + Nu- op_inter Meisenheimer Complex (Charge on NO2) op_start->op_inter Fast Attack op_prod Product + Br- op_inter->op_prod Elimination op_note Resonance Stabilization by NO2

Caption: SNAr reaction pathway comparison for isomers.

Experimental Workflow for Comparative Kinetic Analysis

This diagram outlines a standard workflow for experimentally determining the relative reactivity of the isomers.

workflow prep 1. Preparation - Prepare stock solutions of each isomer - Prepare nucleophile solution - Equilibrate reactants to temp setup 2. Reaction Setup - Charge sealed reaction vessels - Use inert atmosphere (N2/Ar) - Add internal standard prep->setup init 3. Reaction Initiation - Inject nucleophile solution - Start timer and stirring setup->init sample 4. Sampling - Withdraw aliquots at timed intervals (e.g., 5, 15, 30, 60, 120 min) init->sample quench 5. Quenching - Immediately quench aliquot in cold, acidic solution to stop reaction sample->quench analysis 6. Analysis (GC or HPLC) - Analyze quenched samples - Quantify reactant and product peaks quench->analysis data 7. Data Processing - Plot [Reactant] vs. Time - Calculate pseudo-first-order rate constants (k_obs) analysis->data

Caption: Workflow for kinetic analysis of SNAr reactions.

Experimental Protocols

This section provides a detailed methodology for a comparative kinetic study to validate the predicted reactivity.

Objective: To determine the relative reaction rates of this compound and its ortho and para isomers with a common nucleophile (e.g., piperidine) under controlled conditions.

Materials and Reagents:

  • Isomer 1 (this compound)

  • Isomer 2 (2-Bromo-5-methoxy-4-methyl-1-nitrobenzene)

  • Isomer 3 (4-Bromo-1-methoxy-2-methyl-5-nitrobenzene)

  • Piperidine (Nucleophile)

  • Dimethyl Sulfoxide (DMSO, solvent)

  • Dodecane (Internal Standard for GC analysis)

  • Hydrochloric acid (0.1 M, for quenching)

  • Anhydrous Magnesium Sulfate

  • Nitrogen or Argon gas

Equipment:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Thermostatically controlled reaction block or oil bath

  • Magnetic stirrer and stir bars

  • Sealed reaction vials (e.g., 5 mL microwave vials)

  • Microsyringes

  • Standard volumetric glassware

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of each isomer in DMSO.

    • Prepare a 0.1 M stock solution of the internal standard (dodecane) in DMSO.

    • Prepare a 1.0 M stock solution of the nucleophile (piperidine) in DMSO.

  • Reaction Setup (performed for each isomer):

    • To a 5 mL reaction vial containing a magnetic stir bar, add 1.0 mL of the respective isomer stock solution (0.1 mmol).

    • Add 0.5 mL of the internal standard stock solution (0.05 mmol).

    • Seal the vial with a septum cap and purge with nitrogen gas.

    • Place the vial in the reaction block pre-heated to the desired temperature (e.g., 100 °C). Allow the solution to equilibrate for 5 minutes.

  • Reaction Initiation and Monitoring:

    • Using a microsyringe, rapidly inject 1.0 mL of the 1.0 M piperidine solution (1.0 mmol, 10 equivalents) into the reaction vial.

    • Start the timer immediately.

    • At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes for the reactive isomers; t = 1, 4, 8, 24, 48 hours for the unreactive isomer), withdraw a 50 µL aliquot from the reaction mixture.

    • Immediately quench the aliquot by injecting it into a vial containing 1 mL of 0.1 M HCl.

  • Sample Analysis (GC-FID):

    • Method Development: Develop a GC method that provides good separation between the starting material, the product, and the internal standard.

    • Calibration: Create calibration curves for each isomer and its expected product against the internal standard to ensure accurate quantification.

    • Analysis: Inject 1 µL of each quenched and diluted sample into the GC.

    • Data Acquisition: Record the peak areas for the starting material, product, and internal standard.

  • Data Analysis:

    • Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the reactant concentration (ln[Reactant]) versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values for each isomer to determine their relative reactivity.

Conclusion

The principles of Nucleophilic Aromatic Substitution dictate a clear hierarchy of reactivity among the isomers of this compound. The position of the strongly activating nitro group is the dominant factor. Isomers with the nitro group positioned ortho or para to the bromine leaving group are expected to be orders of magnitude more reactive than the corresponding meta isomer due to the effective resonance stabilization of the Meisenheimer intermediate. For synthetic applications requiring efficient SNAr displacement of the bromine, the ortho and para isomers are vastly superior choices. The provided experimental protocol offers a robust framework for quantifying these differences and guiding the selection of the optimal intermediate for specific research and development goals.

References

A Comparative Guide to the Spectral Interpretation of Substituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for nitrobenzene and its ortho-, meta-, and para-substituted toluene derivatives. Understanding the influence of the nitro group and the methyl substituent on the spectral characteristics is crucial for the unambiguous identification and characterization of these important chemical entities in various research and development settings. This document presents a side-by-side analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Comparative Spectral Data

The following tables summarize the key spectral data for nitrobenzene, 2-nitrotoluene, 3-nitrotoluene, and 4-nitrotoluene, allowing for a direct comparison of their characteristic spectroscopic features.

Infrared (IR) Spectroscopy Data

Notable Trends: The characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominent in all four compounds, typically appearing in the regions of 1500-1560 cm⁻¹ and 1345-1355 cm⁻¹, respectively.[1] The exact position of these bands is subtly influenced by the position of the methyl group. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ region.

CompoundNO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)
Nitrobenzene ~1525~1348~3080, 3110~1605, 1585, 1475
2-Nitrotoluene ~1528~1350~3070~1610, 1580, 1450
3-Nitrotoluene ~1530~1352~3085~1615, 1585, 1460
4-Nitrotoluene ~1518~1345~3075~1600, 1580, 1490
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data

Notable Trends: The powerful electron-withdrawing nature of the nitro group significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzene (δ ~7.3 ppm). Protons ortho to the nitro group are the most deshielded. The methyl group is an electron-donating group and slightly shields the aromatic protons. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern, providing a clear method for distinguishing between the isomers.

CompoundAromatic Protons Chemical Shift (δ, ppm)Methyl Protons Chemical Shift (δ, ppm)
Nitrobenzene 8.25 (m, 2H, H-2,6), 7.71 (m, 1H, H-4), 7.56 (m, 2H, H-3,5)-
2-Nitrotoluene 7.93 (d, 1H), 7.49 (t, 1H), 7.33 (m, 2H)2.57 (s, 3H)
3-Nitrotoluene 8.10 (s, 1H), 7.98 (d, 1H), 7.52 (t, 1H), 7.40 (d, 1H)2.46 (s, 3H)
4-Nitrotoluene 8.10 (d, 2H), 7.31 (d, 2H)2.46 (s, 3H)
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Data

Notable Trends: The nitro group strongly deshields the ipso-carbon (the carbon directly attached to the nitro group), resulting in a downfield chemical shift. The electron-withdrawing effect also influences the ortho and para carbons, though to a lesser extent. The methyl group's electron-donating nature results in a characteristic upfield shift for the attached carbon. The number of unique carbon signals directly corresponds to the symmetry of the molecule, aiding in isomer identification.

CompoundAromatic Carbons Chemical Shift (δ, ppm)Methyl Carbon Chemical Shift (δ, ppm)
Nitrobenzene 148.4 (C-NO₂), 134.8 (C-4), 129.5 (C-3,5), 123.6 (C-2,6)-
2-Nitrotoluene 149.3 (C-NO₂), 133.8, 132.4, 127.5, 124.8, 124.220.6
3-Nitrotoluene 148.5 (C-NO₂), 139.8, 135.2, 129.4, 122.5, 119.821.4
4-Nitrotoluene 146.8 (C-NO₂), 146.5, 129.8 (2C), 123.5 (2C)21.5
Mass Spectrometry (MS) Data

Notable Trends: All four compounds show a clear molecular ion peak (M⁺). The fragmentation pattern is dominated by the loss of the nitro group (NO₂, 46 u) and a nitroso group (NO, 30 u).[2] For the nitrotoluenes, the presence of the methyl group leads to the formation of a tropylium ion (m/z 91), which is often the base peak.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Nitrobenzene 12393 (M-NO)⁺, 77 (M-NO₂)⁺, 65, 51
2-Nitrotoluene 137120 (M-OH)⁺, 91 (base peak), 65
3-Nitrotoluene 137107 (M-NO)⁺, 91, 77 (M-NO₂)⁺, 65
4-Nitrotoluene 137107 (M-NO)⁺, 91 (base peak), 77 (M-NO₂)⁺, 65

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. Specific parameters may vary depending on the instrumentation used.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For liquid samples like nitrobenzene and the nitrotoluenes, a thin film of the neat liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3]

  • Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean plates was acquired and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[4][5][6]

  • Sample Preparation: Approximately 5-20 mg of the compound was dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄), in a 5 mm NMR tube.[4][5][6] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Standard parameters for a one-pulse experiment were used.

  • ¹³C NMR Acquisition: Proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation: A dilute solution of the analyte was prepared in a volatile organic solvent such as acetonitrile or dichloromethane.

  • Gas Chromatography (GC) Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7][8]

    • Oven Temperature Program: A representative program starts at 70 °C, holds for 1 minute, then ramps at 25 °C/min to 250 °C, and holds for several minutes.[7][8][9] This program would be optimized for the specific instrument and separation.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2][10]

    • Mass Range: Scanned from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

Visualization of Interpretation Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate key logical relationships in the spectral interpretation of substituted nitrobenzenes.

Spectral_Interpretation_Workflow cluster_Start Start with Unknown cluster_Techniques Spectroscopic Analysis cluster_Interpretation Data Interpretation cluster_Conclusion Conclusion Start Unknown Substituted Nitrobenzene Sample IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR_Interp Identify NO₂ stretches (~1530 & ~1350 cm⁻¹) IR->IR_Interp HNMR_Interp Aromatic proton shifts & splitting (ortho, meta, para patterns) NMR->HNMR_Interp CNMR_Interp Number of unique C signals (Symmetry) NMR->CNMR_Interp MS_Interp Molecular Ion (M⁺) Fragmentation (loss of NO₂, NO) MS->MS_Interp Conclusion Identify Isomer (ortho, meta, or para) IR_Interp->Conclusion HNMR_Interp->Conclusion CNMR_Interp->Conclusion MS_Interp->Conclusion

Caption: Workflow for the spectral identification of substituted nitrobenzene isomers.

Substituent_Effects cluster_Substituents Substituents cluster_Effects Spectroscopic Effects Nitro Nitro Group (NO₂) (Electron Withdrawing) Deshielding Deshielding of Aromatic Nuclei (Downfield shift in NMR) Nitro->Deshielding Inductive & Resonance Effects Fragmentation Characteristic Fragmentation (Loss of NO₂, NO in MS) Nitro->Fragmentation Methyl Methyl Group (CH₃) (Electron Donating) Shielding Slight Shielding of Aromatic Nuclei (Upfield shift in NMR) Methyl->Shielding Inductive Effect

Caption: Influence of substituents on the spectral properties of nitrobenzenes.

References

Unambiguous Structural Confirmation of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene using 2D NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of how a suite of 2D Nuclear Magnetic Resonance (NMR) experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to unequivocally confirm the substitution pattern of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene.

This document outlines the expected NMR data, detailed experimental protocols, and a logical workflow for data interpretation, offering a clear roadmap for structural verification.

Predicted Spectroscopic Data for Structural Verification

The foundational step in confirming a chemical structure is to compare experimental data against predicted values. The tables below summarize the anticipated ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established substituent effects on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H47.8 - 8.0d (J ≈ 2-3 Hz)
H67.0 - 7.2d (J ≈ 2-3 Hz)
OCH₃3.9 - 4.1s
CH₃2.3 - 2.5s

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-OCH₃)155 - 160
C2 (-CH₃)125 - 130
C3 (-NO₂)148 - 152
C4128 - 132
C5 (-Br)115 - 120
C6110 - 115
OCH₃56 - 58
CH₃15 - 20

2D NMR Analysis: A Multi-faceted Approach to Confirmation

While 1D NMR provides initial insights, 2D NMR experiments are indispensable for assembling the molecular puzzle and confirming the precise connectivity of atoms.

COSY (Correlation Spectroscopy): Probing Proton-Proton Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the two aromatic protons, H4 and H6, are separated by four bonds (meta-relationship). This long-range coupling is often very weak or not observed in a standard COSY experiment. The expected absence of a cross-peak between the signals for H4 and H6 in the COSY spectrum is a key piece of evidence supporting the 1,2,3,5-substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlations

The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[1] This powerful technique allows for the unambiguous assignment of all protonated carbons.

Table 3: Expected HSQC Correlations

Proton (δ, ppm)Correlated Carbon (δ, ppm)Assignment
7.8 - 8.0128 - 132H4 – C4
7.0 - 7.2110 - 115H6 – C6
3.9 - 4.156 - 58OCH₃ protons – OCH₃ carbon
2.3 - 2.515 - 20CH₃ protons – CH₃ carbon
HMBC (Heteronuclear Multiple Bond Correlation): Mapping the Molecular Skeleton

The HMBC experiment is arguably the most critical for this structural elucidation, as it reveals correlations between protons and carbons over two to three bonds.[2][3] These long-range correlations are instrumental in connecting the different spin systems and assigning the positions of quaternary (non-protonated) carbons, thereby confirming the overall substitution pattern.

Table 4: Key Expected HMBC Correlations for Structural Confirmation

ProtonKey Correlated Carbons (2-3 bonds away)Structural Significance
OCH₃ C1, C2Confirms the methoxy group is attached to C1, which is adjacent to the methyl-bearing C2.
CH₃ C1, C2, C3Establishes the methyl group at C2, flanked by the methoxy-bearing C1 and the nitro-bearing C3.
H4 C2, C3, C5, C6Links the C4 proton to the methyl- and nitro-substituted carbons (C2, C3), the bromo-substituted carbon (C5), and the other protonated carbon (C6).
H6 C1, C2, C4, C5Connects the C6 proton to the methoxy- and methyl-substituted carbons (C1, C2), the bromo-substituted carbon (C5), and the other protonated carbon (C4).

Experimental Protocols

Standard pulse programs on any modern NMR spectrometer can be utilized for these experiments.

  • Sample Preparation : Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.

  • 1D Spectra Acquisition : Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and optimize parameters for the 2D experiments.[4]

  • 2D Spectra Acquisition :

    • COSY : Utilize a gradient-selected COSY (gCOSY) pulse sequence. Typically, 2-4 scans per increment with 256-512 increments in the F1 dimension are sufficient.[5]

    • HSQC : A sensitivity-enhanced, gradient-selected HSQC experiment is recommended. Set the ¹JCH coupling constant to an average value of 145 Hz. Acquire 2-4 scans per increment with 256 increments in F1.[6]

    • HMBC : A gradient-selected HMBC experiment is used. The long-range coupling constant is typically optimized for a value between 8-10 Hz to observe both ²JCH and ³JCH correlations. Acquire 4-16 scans per increment with 256-512 increments in F1.[7]

  • Data Processing : Process the acquired data using appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform. Phase and baseline correct the spectra as needed.

Visualization of Experimental Workflow and Structural Confirmation

The logical flow of the experiments and the key correlations that lock in the structure can be visualized using the following diagrams.

experimental_workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Analysis & Confirmation H1_NMR 1H NMR COSY COSY H1_NMR->COSY Define f2 HSQC HSQC H1_NMR->HSQC Define f2 HMBC HMBC H1_NMR->HMBC Define f2 C13_NMR 13C NMR C13_NMR->HSQC Define f1 C13_NMR->HMBC Define f1 Structure Confirmed Structure COSY->Structure 1H-1H Connectivity HSQC->Structure 1JCH Correlations HMBC->Structure nJCH Connectivity

Fig 1. Experimental workflow for 2D NMR-based structure elucidation.

hmbc_correlations cluster_ring mol H_OCH3 H₃CO- H_OCH3->mol to C1, C2 H_CH3 -CH₃ H_CH3->mol to C1, C2, C3 H4 H H4->mol to C2, C3, C5, C6 H6 H H6->mol to C1, C2, C4, C5

Fig 2. Key HMBC correlations confirming the molecular structure.

Comparison with an Isomeric Alternative

To highlight the definitive power of this 2D NMR approach, consider a potential isomer: 4-Bromo-2-methoxy-1-methyl-3-nitrobenzene. While the 1D ¹H NMR might show similar signals (two aromatic protons, a methoxy singlet, and a methyl singlet), the 2D NMR data would be distinctly different. For instance, in this isomer, the methyl protons would show an HMBC correlation to the bromo-substituted carbon (C4), a correlation that would be absent for the target compound. Similarly, the pattern of correlations from the aromatic protons would uniquely define the alternative substitution pattern.

Conclusion

The synergistic application of COSY, HSQC, and HMBC 2D NMR experiments provides an unambiguous and robust method for the structural confirmation of this compound. The absence of key COSY correlations, coupled with the specific one-bond connectivities from HSQC and the crucial long-range correlations from HMBC, allows for the complete and confident assignment of every atom in the molecule. This guide demonstrates a clear, data-supported pathway for structural elucidation, essential for the rigorous standards of chemical and pharmaceutical research.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Polysubstituted Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of polysubstituted nitrobenzenes is a fundamental process in organic chemistry, providing essential intermediates for a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.[1] The introduction of a nitro group onto an aromatic ring is a critical transformation that enables a variety of subsequent chemical modifications.[2] However, traditional nitration methods, primarily relying on a mixture of concentrated nitric and sulfuric acids, present significant challenges regarding regioselectivity, harsh reaction conditions, and the generation of substantial acid waste.[1][3][4]

This guide provides a comprehensive comparison of traditional and alternative nitrating agents, offering researchers and drug development professionals the data needed to select the optimal method for their synthetic challenges. We will explore the performance of various systems, supported by quantitative data and detailed experimental protocols.

Comparative Performance of Nitrating Agents

The effectiveness of a nitrating agent is evaluated based on several key parameters, including chemical yield, regioselectivity (the ratio of ortho, meta, and para isomers), reaction conditions, and safety. While the classic mixed acid (HNO₃/H₂SO₄) system is potent, it often leads to mixtures of isomers and requires strongly acidic conditions.[1][5] Alternative reagents have been developed to overcome these limitations, offering milder conditions, improved selectivity, and greener profiles.

Data Summary:

The following tables summarize the performance of various nitrating agents on common aromatic substrates.

Table 1: Nitration of Toluene

Nitrating Agent/SystemTemperature (°C)o:m:p RatioYield (%)Reference
Mixed Acid (HNO₃/H₂SO₄) 30-4057:4:39~95%[2]
Nitric Acid in Acetic Anhydride Not specified59: - :41High[2]
Zeolite β with HNO₃/Acetic Anhydride Not specified15:6:79Quantitative[6]
Benzoyl Nitrate with Zeolite ZSM-11 Not specifiedp/o ratio: 3.5Not specified[7]
N₂O₅ with MoO₃–SiO₂ Catalyst 3053: - :4799%[8]

Table 2: Nitration of Halobenzenes

Nitrating Agent/SystemSubstrateTemperature (°C)o:m:p RatioYield (%)Reference
Mixed Acid (HNO₃/H₂SO₄) Chlorobenzene6034:1:65High[2]
Zeolite β with HNO₃/Acetic Anhydride FluorobenzeneNot specified0:6:94Quantitative[6]
N₂O₅ with MoO₃–SiO₂ Catalyst Chlorobenzene3035: - :6582%[8]
N₂O₅ with MoO₃–SiO₂ Catalyst Bromobenzene3039: - :6175%[8]

Table 3: Alternative "Green" Nitration Approaches

MethodReagent/CatalystSubstrate ScopeKey AdvantagesReference
Solid Acid Catalysis Zeolites (e.g., Hβ, ZSM-11)Activated and deactivated arenesHigh para-selectivity, catalyst reusability, milder conditions.[6][9][10][6][9][10]
Ionic Liquids [Msim]NO₃Aromatic compoundsGreen synthesis, short reaction times, excellent yields.[1][1]
Amine Oxidation Potassium Peroxymonosulfate (Oxone)Nitrogen-rich heterocyclic aminesUses water as a solvent, inexpensive reagents, operational simplicity.[11][11]
Metal-Catalyzed Ipso-Nitration Palladium catalyst with NaNO₂Aryl halides and pseudohalidesDirect replacement of a group with -NO₂, avoids issues with directing groups.[3][10][3][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are protocols for a traditional nitration and two alternative methods.

Protocol 1: Traditional Nitration of an Alkylbenzene using Mixed Acid[12]

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid. While maintaining cooling and stirring, carefully and slowly add an equimolar amount of concentrated nitric acid. This mixture should be kept cold until use.

  • Reaction: Dissolve the alkylbenzene substrate in a suitable inert solvent (e.g., dichloromethane) in a separate flask, also cooled in an ice-water bath. Slowly add the pre-cooled nitrating mixture dropwise to the substrate solution with vigorous stirring. The temperature should be maintained below 10°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or recrystallization.

Protocol 2: Zeolite-Catalyzed Nitration of Benzonitrile[9]

  • Catalyst Activation: Activate the Zeolite Hβ catalyst by heating it under vacuum to remove any adsorbed water.

  • Reaction Setup: To a stirred solution of benzonitrile in dichloromethane, add the activated zeolite catalyst.

  • Reagent Addition: In a separate flask, prepare trifluoroacetyl nitrate by reacting nitric acid with trifluoroacetic anhydride. Add this nitrating agent to the substrate-catalyst mixture.

  • Reaction Conditions: Heat the mixture under reflux conditions, monitoring the reaction by GC.

  • Work-up and Catalyst Recovery: After the reaction is complete, cool the mixture and filter to recover the zeolite catalyst. The catalyst can be washed, dried, and regenerated by heating for reuse.

  • Purification: Wash the filtrate with a sodium bicarbonate solution and then with water. Dry the organic layer and evaporate the solvent to obtain the product mixture of 3- and 4-nitrobenzonitriles.

Protocol 3: Green Oxidation of a Heteroaromatic Amine using Oxone[11]

  • Reaction Setup: Dissolve the heteroaromatic amine substrate (2 mmol) in distilled water (15 mL) in a round-bottom flask.

  • Reagent Addition: Heat the solution to 40°C. Add Oxone (potassium peroxymonosulfate, 5 mmol) in small portions over a period of 10-15 minutes.

  • Reaction Conditions: Maintain the reaction mixture at 40°C with stirring for approximately 18 hours.

  • Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be isolated by simple vacuum filtration. If it remains dissolved, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the organic extract with water, dry, and concentrate to yield the nitro-substituted heteroaromatic product. Often, the product is obtained in a sufficiently pure form without the need for further purification.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for understanding the underlying mechanisms and comparing procedural flows.

G cluster_reaction reactants Benzene + HNO₃/H₂SO₄ step1 Formation of Nitronium Ion (NO₂⁺) reactants->step1 Acid-Base Rxn step2 Nucleophilic Attack by Benzene Ring electrophile NO₂⁺ (Electrophile) step1->electrophile sigma_complex Arenium Ion (σ-complex) step2->sigma_complex Rate-Limiting Step step3 Deprotonation (Restores Aromaticity) product Nitrobenzene

Caption: General mechanism for electrophilic aromatic nitration.

G start Aromatic Substrate trad_reagents Mixed Acid (HNO₃/H₂SO₄) start->trad_reagents alt_reagents Alternative Reagent (e.g., Zeolite, Oxone) start->alt_reagents trad_conditions Harsh Conditions (Strong Acid, Temp. Control) trad_reagents->trad_conditions trad_workup Aqueous Work-up & Neutralization trad_conditions->trad_workup trad_waste Significant Acid Waste trad_workup->trad_waste trad_product Product Mixture (Isomers) trad_workup->trad_product alt_conditions Milder Conditions (e.g., Aqueous, RT) alt_reagents->alt_conditions alt_workup Simpler Work-up (e.g., Filtration) alt_conditions->alt_workup alt_waste Reduced Waste (Recyclable Catalyst) alt_workup->alt_waste alt_product Improved Selectivity (e.g., High Para) alt_workup->alt_product

Caption: Workflow comparison of traditional vs. alternative nitration.

References

yield comparison of different synthetic routes to halogenated aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic introduction of halogen atoms into aromatic systems is a foundational element of modern organic synthesis. The choice of synthetic route is paramount, directly influencing yield, regioselectivity, and substrate scope. This guide provides an objective comparison of the most common and effective methods for the synthesis of halogenated aromatics, supported by experimental data and detailed protocols.

Yield Comparison of Synthetic Routes

The selection of a synthetic pathway to a target halogenated aromatic compound is a critical decision influenced by factors such as the desired halogen, the nature of the starting material, and the required regioselectivity. Below is a comparative analysis of yields for three primary methodologies: Electrophilic Aromatic Substitution, the Sandmeyer Reaction, and the Balz-Schiemann Reaction.

Target CompoundStarting MaterialSynthetic RouteReagentsYield (%)Reference
Fluorinated Aromatics
FluorobenzeneAnilineBalz-Schiemann Reaction1. NaNO₂, HCl2. HBF₄, Heat~70-90[1][2]
4-Fluorotoluenep-ToluidineBalz-Schiemann Reaction1. NaNO₂, HCl2. HBF₄, Heat~89[3]
α-Fluoro-α-aryl-acetic AcidsPhenylacetic AcidsDirect FluorinationSelectfluor®, DMAP32-86[4]
Chlorinated Aromatics
ChlorobenzeneAnilineSandmeyer Reaction1. NaNO₂, HCl2. CuClHigh Yield[5]
o/p-ChlorotolueneTolueneElectrophilic ChlorinationCl₂, FeCl₃Good Yield[6]
Chlorinated AromaticsBenzamides/NitrilesElectrophilic ChlorinationSO₂Cl₂Good Yields[7][8]
Benzyl ChlorideTolueneElectrochemical ChlorinationNaCl (aq), H₂SO₄ (cat.)81[9]
Brominated Aromatics
4-BromoanisoleAnisoleElectrophilic BrominationNBS, ZrCl₄ (5 mol%)98[10]
4-BromoanisoleAnisoleElectrophilic BrominationBr₂60[11]
4-Bromo-3-methylanisole3-MethylanisoleVapor Phase BrominationBr₂ (vapor)96.6[12]
p-Brominated AromaticsAnilines/AnisolesElectrophilic BrominationNH₄Br, H₂O₂Good to Excellent[13]
Iodinated Aromatics
IodobenzeneBenzeneElectrophilic IodinationI₂, HNO₃86-87[14]
2-IodophenolPhenolElectrophilic IodinationI₂ (aq)93-94[14]
4-IodophenolPhenolElectrophilic IodinationI₂ (aq)6-7[14]
2,6-DiiodophenolPhenolElectrophilic IodinationI₂, H₂O₂21[15]
3,5-Disubstituted-2,4,6-triiodophenols3,5-Disubstituted PhenolsElectrochemical IodinationI₂Good Yields[16]

Logical Workflow for Route Selection

The choice of a synthetic route for aromatic halogenation is a multi-faceted decision. The following diagram illustrates a logical workflow to guide this selection process based on the desired halogen, the available starting material, and the required regioselectivity.

G Synthetic Route Selection for Aromatic Halogenation start Define Target Halogenated Aromatic halogen Desired Halogen? start->halogen fluorine Fluorine halogen->fluorine F cl_br_i Chlorine, Bromine, or Iodine halogen->cl_br_i Cl, Br, I starting_material_F Starting Material? fluorine->starting_material_F aniline_F Aromatic Amine starting_material_F->aniline_F Amine available activated_arene_F Activated Arene starting_material_F->activated_arene_F No amine balz_schiemann Balz-Schiemann Reaction aniline_F->balz_schiemann direct_fluorination Direct Electrophilic Fluorination (e.g., Selectfluor®) activated_arene_F->direct_fluorination starting_material_ClBrI Starting Material? cl_br_i->starting_material_ClBrI aniline_ClBrI Aromatic Amine starting_material_ClBrI->aniline_ClBrI Amine available arene_ClBrI Arene starting_material_ClBrI->arene_ClBrI No amine sandmeyer Sandmeyer Reaction aniline_ClBrI->sandmeyer electrophilic_halogenation Electrophilic Aromatic Halogenation arene_ClBrI->electrophilic_halogenation regioselectivity Regioselectivity Control? electrophilic_halogenation->regioselectivity directing_groups Utilize Directing Group Effects regioselectivity->directing_groups Favorable alternative_route Consider Alternative Route (e.g., Sandmeyer) regioselectivity->alternative_route Unfavorable

Caption: Decision workflow for selecting a synthetic route to halogenated aromatics.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of halogenated aromatics. The following sections provide step-by-step methodologies for key synthetic transformations.

Electrophilic Aromatic Bromination: Synthesis of 4-Bromoanisole

This protocol describes the bromination of anisole using bromine.

Materials:

  • Anisole

  • Bromine

  • Diethyl ether

  • Dilute sodium hydroxide solution

  • Anhydrous calcium chloride

Procedure:

  • To a round-bottom flask equipped with a dropping funnel and reflux condenser, place 22 g (0.2 mol) of anisole.[11]

  • Heat the flask to a gentle boil.[11]

  • Slowly add 32 g (0.2 mol) of bromine from the dropping funnel at a rate such that the color of each drop disappears in the gas phase above the boiling liquid before the next drop is added.[11]

  • After the addition of all the bromine, continue heating the mixture for an additional 15 minutes.[11]

  • Cool the reaction mixture and add 100 ml of diethyl ether.[11]

  • Transfer the ether solution to a separatory funnel and wash with dilute sodium hydroxide solution, followed by water.[11]

  • Dry the organic layer over anhydrous calcium chloride and filter.[11]

  • Remove the ether by distillation, and then distill the residue, collecting the fraction boiling at 213-223°C to obtain 4-bromoanisole.[11] The expected yield is approximately 60%.[11]

Sandmeyer Reaction: Synthesis of p-Chlorotoluene from p-Toluidine

This protocol details the synthesis of p-chlorotoluene from p-toluidine via a diazonium salt intermediate.

Materials:

  • p-Toluidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

Part 1: Preparation of the Diazonium Salt

  • In a beaker, dissolve p-toluidine in a mixture of concentrated HCl and water. Cool the solution to 0-5°C in an ice-water bath.[17]

  • In a separate beaker, prepare a solution of sodium nitrite in water.[17]

  • Slowly add the sodium nitrite solution to the cold p-toluidine hydrochloride solution with vigorous stirring, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a change in the solution.[17]

Part 2: The Sandmeyer Reaction

  • In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.[17]

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution.[17]

  • Vigorous evolution of nitrogen gas will be observed. Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.[17]

  • After the reaction is complete, the p-chlorotoluene product will separate as an oily layer.[17]

  • Isolate the product by steam distillation or extraction with a suitable organic solvent.[17]

  • Wash the organic layer with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by water.[17]

  • Dry the organic layer and purify the p-chlorotoluene by distillation.

Balz-Schiemann Reaction: Synthesis of Fluorobenzene from Aniline

This protocol outlines the synthesis of fluorobenzene from aniline.

Materials:

  • Aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Fluoroboric acid (HBF₄)

  • Ice

Procedure:

  • Diazotization: In a flask, dissolve aniline in hydrochloric acid and cool the solution to 0-5°C in an ice bath.[18]

  • Slowly add a cold aqueous solution of sodium nitrite to the aniline hydrochloride solution while maintaining the temperature below 5°C.[18]

  • Formation of Diazonium Tetrafluoroborate: To the resulting diazonium salt solution, add cold fluoroboric acid. The benzene diazonium tetrafluoroborate will precipitate out of the solution.[18]

  • Isolate the benzene diazonium tetrafluoroborate precipitate by filtration and wash it with cold water, followed by a small amount of cold methanol and then diethyl ether.

  • Thermal Decomposition: Gently heat the dried diazonium tetrafluoroborate salt. The salt will decompose to yield fluorobenzene, nitrogen gas, and boron trifluoride.[18]

  • The crude fluorobenzene is then collected and purified by distillation.[18] This reaction is known to provide good yields of the aryl fluoride.[3]

References

Flow Chemistry vs. Batch Synthesis: A Comparative Guide for Halogenated Nitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated nitrobenzenes is a cornerstone of many chemical processes, particularly in the pharmaceutical and fine chemical industries. The choice of synthesis methodology—traditional batch processing or modern continuous flow chemistry—can significantly impact reaction efficiency, safety, and scalability. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

Executive Summary

Continuous flow chemistry consistently demonstrates significant advantages over traditional batch synthesis for the nitration of halogenated benzenes. The primary benefits of flow chemistry include enhanced safety profiles, improved heat and mass transfer leading to higher yields and selectivity, and drastically reduced reaction times. While batch synthesis remains a viable option for small-scale, exploratory work due to its flexibility, flow chemistry presents a more robust, scalable, and efficient solution for process development and manufacturing.

At a Glance: Flow vs. Batch for Halogenated Nitrobenzene Synthesis

ParameterFlow ChemistryBatch Synthesis
Safety Inherently safer due to small reaction volumes and superior heat dissipation.[1][2]Higher risk of thermal runaway due to large reaction volumes and less efficient heat transfer.[1][2]
Reaction Time Typically seconds to minutes.[3][4][5]Can range from hours to days.[6][7][8]
Yield Generally higher and more reproducible yields.[4][9]Yields can be variable and are often lower than in flow systems.[6][10]
Selectivity Precise control over reaction parameters leads to higher selectivity and fewer byproducts.[3][4]Less control over local concentrations and temperature can lead to the formation of undesired isomers and polynitrated products.[8][10]
Scalability Easily scalable by extending reaction time or "numbering up" (running parallel reactors).[11]Scaling up can be challenging and may require significant process redesign.[11]
Process Control Excellent control over temperature, pressure, and stoichiometry.[1][2]Difficult to maintain uniform conditions throughout the reaction vessel.

Quantitative Data Comparison

The following tables summarize experimental data for the synthesis of various halogenated nitrobenzenes using both flow and batch methods.

Table 1: Nitration of Chlorobenzene

MethodReagentsTemperature (°C)Reaction TimeYield (%)Reference
Flow ChemistryChlorobenzene, HNO₃, H₂SO₄50-10030-120 secondsup to 97%[12]
Flow ChemistryChlorobenzene, HNO₃, H₂SO₄Not specified21 seconds99.4%[4]
Batch SynthesisChlorobenzene, HNO₃, H₂SO₄602.5 hours71.22%[13]
Batch SynthesisChlorobenzene, HNO₃, H₂SO₄60Not specified65% (p-isomer)[8]

Table 2: Nitration of Bromobenzene

MethodReagentsTemperature (°C)Reaction TimeYield (%)Reference
Flow ChemistryBromobenzene, fuming HNO₃, H₂SO₄11010 minutes95.6%[14]
Batch SynthesisBromobenzene, HNO₃, H₂SO₄<60~1 hour46% (p-isomer)[15]
Batch SynthesisBromobenzene, HNO₃, H₂SO₄45-555-6 hoursNot specified[16]
Batch SynthesisBromobenzene, HNO₃, H₂SO₄Not specifiedNot specified60-75%[6]

Table 3: Nitration of Dichlorobenzenes

MethodSubstrateReagentsTemperature (°C)Reaction TimeYield (%)Reference
Flow Chemistryo-DichlorobenzeneHNO₃, H₂SO₄Adiabatic< 5 seconds>89% selectivity[3][17]
Batch Synthesiso-DichlorobenzeneHNO₃, H₂SO₄602 hours~95%[18]
Batch Synthesism-DichlorobenzeneHNO₃, H₂SO₄20-332 hours98%[19]
Batch Synthesisp-DichlorobenzeneNaNO₃, H₂SO₄40-434.5 hours97-98%[20]

Experimental Protocols

Flow Chemistry Synthesis of Mononitro-chlorobenzene

Methodology:

This protocol is based on a continuous-flow microreaction process.[4]

  • Reagent Preparation: Prepare a mixed acid solution with a specific molar ratio of sulfuric acid to nitric acid (e.g., 4.4).

  • System Setup: A continuous flow reactor system is assembled with pumps for the substrate (chlorobenzene) and the mixed acid, a microreactor for the reaction, and a collection vessel.

  • Reaction Execution: Chlorobenzene and the mixed acid are continuously pumped into the microreactor at defined flow rates (e.g., substrate at 1 g/min ). The reaction temperature is maintained at the desired setpoint.

  • Quenching and Work-up: The reaction mixture exiting the reactor is continuously quenched, typically with water. The organic phase is then separated, washed, and dried.

  • Analysis: The product is analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine yield and selectivity.

Batch Synthesis of p-Nitrochlorobenzene

Methodology:

This protocol is a typical laboratory-scale batch procedure.[8]

  • Reagent Charging: A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a thermometer. The flask is cooled in an ice bath.

  • Substrate Addition: Chlorobenzene is added dropwise to the stirred, cooled acid mixture, ensuring the temperature does not exceed a set point (e.g., 60°C).

  • Reaction: After the addition is complete, the reaction mixture is stirred at the specified temperature for a set period (e.g., 2.5 hours).

  • Quenching and Isolation: The reaction mixture is poured onto ice to precipitate the crude product. The solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired p-nitrochlorobenzene isomer.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both flow and batch synthesis.

Flow_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Continuous Reaction cluster_workup Work-up & Analysis A Prepare Mixed Acid C Pump Reagents A->C B Prepare Chlorobenzene Solution B->C D Microreactor (Controlled T, P) C->D Flow E Continuous Quenching D->E Flow F Phase Separation E->F G Washing & Drying F->G H Analysis (GC/HPLC) G->H

Caption: Continuous flow synthesis workflow for halogenated nitrobenzenes.

Batch_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Batch Reaction cluster_workup Work-up & Purification A Prepare Mixed Acid in Flask C Slow Addition of Chlorobenzene A->C B Measure Chlorobenzene B->C D Stirring at Controlled Temperature C->D Time E Pour onto Ice D->E F Filtration E->F G Recrystallization F->G H Analysis G->H

Caption: Traditional batch synthesis workflow for halogenated nitrobenzenes.

Reaction Mechanism and Logical Relationships

The nitration of halogenated benzenes proceeds via an electrophilic aromatic substitution mechanism. The key steps are the formation of the nitronium ion (NO₂⁺) electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (sigma complex), and subsequent deprotonation to restore aromaticity.

Nitration_Mechanism cluster_electrophile_generation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2+ Nitronium Ion (NO₂⁺) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->NO2+ HSO4- Bisulfate (HSO₄⁻) H3O+ Hydronium (H₃O⁺) Halobenzene Halogenated Benzene SigmaComplex Sigma Complex (Carbocation Intermediate) NO2+->SigmaComplex Halobenzene->SigmaComplex + NO₂⁺ Product Halogenated Nitrobenzene SigmaComplex->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration.

Conclusion

For the synthesis of halogenated nitrobenzenes, continuous flow chemistry offers compelling advantages in terms of safety, efficiency, and scalability. The precise control over reaction parameters afforded by flow reactors leads to higher yields, improved selectivity, and significantly shorter reaction times compared to traditional batch methods. While batch synthesis remains a useful tool for small-scale research and development, the adoption of flow chemistry is a strategic move for any organization looking to optimize the production of these important chemical intermediates.

References

Methoxy vs. Butoxy Group: A Comparative Guide to Steric Hindrance Effects in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the steric hindrance effects of the methoxy (-OCH₃) and n-butoxy (-OC₄H₉) groups in Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding these effects is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecules in drug discovery and materials science. While both alkoxy groups are electron-donating through resonance, their differing steric bulk significantly influences reaction rates and regioselectivity, particularly when positioned ortho to the reaction center.

Executive Summary

The primary distinction between the methoxy and butoxy groups in the context of SNAr reactions lies in their steric profiles. The n-butoxy group, with its longer alkyl chain, exerts a considerably greater steric hindrance than the compact methoxy group. This steric impediment primarily affects the rate of attack by a nucleophile, especially at the ortho position. Consequently, SNAr reactions on butoxy-substituted aromatic rings are generally slower than their methoxy-substituted counterparts, assuming all other factors are equal. The electronic effects of the two groups are largely similar, as the oxygen atom directly attached to the aromatic ring governs the resonance donation.

Data Presentation: Comparative Analysis of Steric Effects

Direct, side-by-side kinetic data for the SNAr reactions of methoxy- and butoxy-substituted aryl halides under identical conditions is sparse in publicly available literature. However, based on established principles of steric hindrance in SNAr reactions, we can present a qualitative and semi-quantitative comparison. The following table summarizes the expected trends in relative reaction rates and product distribution for a hypothetical SNAr reaction on an ortho- or para-alkoxy-substituted nitroaromatic compound.

Substituent GroupPosition Relative to Leaving GroupExpected Relative Rate of SNArKey Influencing FactorExpected Major Product (vs. other isomers)
Methoxy (-OCH₃) OrthoSlower than paraModerate Steric HindrancePara-substituted product generally favored
ParaFaster than orthoMinimal Steric HindrancePara-substituted product
Butoxy (-OC₄H₉) OrthoSignificantly slower than methoxyHigh Steric Hindrance Para-substituted product strongly favored
ParaSimilar to methoxyMinimal Steric HindrancePara-substituted product

Note: The expected relative rates are based on the principle that increased steric bulk around the reaction center will decrease the rate of nucleophilic attack. The electronic contribution of both alkoxy groups is considered comparable.

Logical Relationship: Steric Hindrance in SNAr Reactions

The following diagram illustrates how the steric bulk of an alkoxy group can influence the approach of a nucleophile in an SNAr reaction, thereby affecting the stability of the transition state and the overall reaction rate.

Caption: Steric hindrance from bulkier alkoxy groups slows SNAr reactions.

Experimental Protocols: Kinetic Analysis of SNAr Reactions

To quantitatively assess the steric hindrance effects of methoxy versus butoxy groups, a detailed kinetic study is required. The following is a generalized experimental protocol for determining the reaction rates.

Objective: To determine and compare the second-order rate constants for the SNAr reaction of a suitable aryl halide (e.g., 1-chloro-2-nitro-4-alkoxybenzene and 1-chloro-4-nitro-2-alkoxybenzene) with a nucleophile (e.g., piperidine or sodium methoxide).

Materials:

  • Substrates:

    • 1-chloro-2-nitro-4-methoxybenzene

    • 1-chloro-2-nitro-4-butoxybenzene

    • 1-chloro-4-nitro-2-methoxybenzene

    • 1-chloro-4-nitro-2-butoxybenzene

  • Nucleophile: Piperidine (or other suitable nucleophile)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)

  • Internal Standard (for chromatographic analysis, e.g., decane)

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the aryl halide substrates of known concentration (e.g., 0.01 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of known concentration (e.g., 0.1 M) in the same solvent.

  • Kinetic Run (UV-Vis Spectrophotometry Method):

    • Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • Place a known volume of the aryl halide solution into a cuvette.

    • Initiate the reaction by injecting a known volume of the nucleophile solution into the cuvette and mix rapidly.

    • Immediately begin recording the absorbance at the wavelength corresponding to the formation of the product or the disappearance of the reactant over time. The wavelength of maximum absorbance (λmax) for the product should be predetermined.

    • Continue data collection until the reaction is at least 90% complete.

  • Kinetic Run (HPLC Method):

    • Set up a thermostatted reaction vessel with stirring.

    • Add a known volume of the aryl halide solution and the internal standard to the vessel.

    • Initiate the reaction by adding a known volume of the nucleophile solution.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding an acidic solution).

    • Analyze the quenched aliquots by HPLC to determine the concentration of the reactant and/or product.

  • Data Analysis:

    • Under pseudo-first-order conditions (with a large excess of the nucleophile), the natural logarithm of the reactant concentration (or absorbance) versus time will yield a linear plot. The slope of this plot is the pseudo-first-order rate constant (k').

    • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the nucleophile in excess: k₂ = k' / [Nucleophile].

    • Compare the k₂ values obtained for the methoxy- and butoxy-substituted substrates to quantify the difference in their reaction rates.

Conclusion

The steric bulk of the n-butoxy group imposes a significant kinetic barrier to SNAr reactions, particularly when it is positioned ortho to the leaving group. This is in contrast to the smaller methoxy group, which allows for a faster rate of nucleophilic attack. While the electronic effects of both groups are comparable, the steric hindrance is the dominating factor in differentiating their impact on SNAr reactivity. For synthetic chemists and drug development professionals, this understanding is critical for predicting regioselectivity and reaction efficiency. When designing syntheses involving SNAr reactions on alkoxy-substituted aromatics, the choice between a methoxy and a butoxy substituent can be a key determinant of the reaction's success and product distribution. Further quantitative kinetic studies are encouraged to provide precise data on these steric effects.

A Comparative Analysis of Electrophilic Substitution Reactivity: Methylbenzene vs. Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the reactivity of methylbenzene (toluene) and nitrobenzene in electrophilic aromatic substitution reactions. The analysis is supported by experimental data and protocols, offering valuable insights for researchers, scientists, and professionals in drug development and organic synthesis. The contrasting electronic effects of the methyl and nitro substituents lead to profoundly different reactivity profiles, influencing reaction rates, conditions, and product selectivity.

Executive Summary

Methylbenzene is significantly more reactive towards electrophiles than benzene, while nitrobenzene is substantially less reactive. This difference is primarily attributed to the electronic nature of the substituent on the benzene ring. The electron-donating methyl group in toluene activates the ring, accelerating the reaction. Conversely, the electron-withdrawing nitro group in nitrobenzene deactivates the ring, retarding the reaction. The general order of reactivity for electrophilic aromatic substitution is:

Methylbenzene > Benzene > Nitrobenzene [1][2]

This guide will delve into the theoretical underpinnings of this reactivity trend and provide concrete experimental evidence.

Theoretical Framework: The Role of Substituents

The reactivity of a substituted benzene ring in electrophilic aromatic substitution is governed by the ability of the substituent to stabilize or destabilize the cationic intermediate (the arenium ion) formed during the reaction.

Methylbenzene (Toluene): An Activated System

The methyl group is an electron-donating group through two main effects:

  • Inductive Effect (+I): The alkyl group pushes electron density into the benzene ring through the sigma bond, enriching the ring's electron density.[1]

  • Hyperconjugation: The overlap of the C-H sigma bonds of the methyl group with the pi system of the ring further increases electron density, particularly at the ortho and para positions.[2]

This increased electron density makes the ring more nucleophilic and thus more attractive to an incoming electrophile. The electron-donating nature of the methyl group also stabilizes the positive charge of the arenium ion intermediate, lowering the activation energy of the reaction and increasing the reaction rate. Consequently, the methyl group is classified as an activating group and an ortho-, para-director .[2]

Nitrobenzene: A Deactivated System

The nitro group is a powerful electron-withdrawing group due to:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond.

  • Mesomeric or Resonance Effect (-M): The nitro group can withdraw electron density from the ring through resonance, creating a partial positive charge on the ring, especially at the ortho and para positions.[1]

This withdrawal of electron density makes the ring less nucleophilic and less able to attack an incoming electrophile. The electron-withdrawing nature of the nitro group destabilizes the arenium ion intermediate, increasing the activation energy and significantly slowing down the reaction. Therefore, the nitro group is a strong deactivating group and a meta-director .

Quantitative Data Comparison

The difference in reactivity is starkly illustrated by the relative rates of nitration. Methylbenzene undergoes nitration approximately 25 times faster than benzene. In contrast, nitrobenzene reacts much more slowly than benzene, requiring significantly more forcing conditions to achieve a similar reaction.

ReactionSubstrateRelative Rate (approx.)Product Distribution (Isomers)
Nitration Methylbenzene25 vs. BenzeneOrtho (~60%), Para (~35%), Meta (~5%)
Nitrobenzene<< 1 vs. BenzeneMeta (~93%), Ortho (~6%), Para (~1%)
Bromination Methylbenzene> 1 vs. BenzeneOrtho and Para isomers
Nitrobenzene<< 1 vs. BenzeneMeta isomer
Friedel-Crafts Acylation Methylbenzene> 1 vs. BenzenePrimarily Para isomer
NitrobenzeneNo reaction-
Friedel-Crafts Alkylation Methylbenzene> 1 vs. BenzeneOrtho and Para isomers
NitrobenzeneNo reaction-

Note: Relative rates can vary depending on the specific reaction conditions.

Experimental Protocols

The differing reactivity necessitates distinct experimental conditions for electrophilic substitution reactions.

Nitration

Nitration of Methylbenzene:

  • Reagents: Concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

  • Procedure: A mixture of concentrated nitric and sulfuric acids is prepared and cooled. Methylbenzene is added dropwise while maintaining a low temperature (e.g., 30-40°C) to prevent dinitration. After the addition, the mixture is stirred for a short period before workup. The milder conditions reflect the higher reactivity of the substrate.

Nitration of Nitrobenzene to m-Dinitrobenzene:

  • Reagents: Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3]

  • Procedure: Nitrobenzene is added to a mixture of fuming nitric acid and concentrated sulfuric acid.[3] The reaction mixture is then heated, often on a water bath, for a significant period (e.g., 30 minutes) to drive the reaction to completion.[3] The higher temperature and stronger nitrating agent are essential to overcome the deactivation of the ring by the nitro group.[4]

Bromination

Bromination of Methylbenzene:

  • Reagents: Bromine (Br₂) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron filings.[5]

  • Procedure: Bromine is added to a mixture of methylbenzene and the catalyst at or below room temperature.[5] The reaction proceeds readily to give a mixture of ortho- and para-bromotoluene.[5]

Bromination of Nitrobenzene:

  • Reagents: Bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃).

  • Procedure: Nitrobenzene is heated with bromine in the presence of a Lewis acid catalyst.[6] Elevated temperatures are typically required to effect the substitution on the deactivated ring.[7]

Friedel-Crafts Reactions

Friedel-Crafts Acylation of Methylbenzene:

  • Reagents: An acyl chloride (e.g., acetyl chloride) and aluminum chloride (AlCl₃).

  • Procedure: Methylbenzene is treated with the acyl chloride and aluminum chloride, often with gentle heating (e.g., 60°C).[8] The reaction yields primarily the para-acylated product.[8][9]

Friedel-Crafts Acylation of Nitrobenzene:

  • Outcome: No reaction occurs. The strong deactivating effect of the nitro group, coupled with the complexation of the Lewis acid catalyst with the nitro group, prevents the Friedel-Crafts reaction from proceeding.[10][11] Nitrobenzene can even be used as a solvent for some Friedel-Crafts reactions.[11]

Visualizing Electronic Effects and Reaction Pathways

Electrophilic_Substitution_Reactivity cluster_toluene Methylbenzene (Toluene) Reactivity cluster_nitrobenzene Nitrobenzene Reactivity Toluene Methylbenzene (Electron-Donating -CH₃) Activated_Ring_T Electron-Rich Ring (Activated) Toluene->Activated_Ring_T +I Effect & Hyperconjugation Arenium_Ion_T Stabilized Arenium Ion (Lower Activation Energy) Activated_Ring_T->Arenium_Ion_T Electrophilic Attack Products_T Ortho/Para Products (Fast Reaction) Arenium_Ion_T->Products_T Nitrobenzene Nitrobenzene (Electron-Withdrawing -NO₂) Deactivated_Ring_N Electron-Poor Ring (Deactivated) Nitrobenzene->Deactivated_Ring_N -I & -M Effects Arenium_Ion_N Destabilized Arenium Ion (Higher Activation Energy) Deactivated_Ring_N->Arenium_Ion_N Electrophilic Attack Products_N Meta Product (Slow or No Reaction) Arenium_Ion_N->Products_N

Caption: Logical workflow of electrophilic substitution for methylbenzene and nitrobenzene.

Experimental_Workflow_Comparison cluster_toluene_exp Nitration of Methylbenzene cluster_nitrobenzene_exp Nitration of Nitrobenzene T_Start Methylbenzene + Conc. HNO₃/H₂SO₄ T_Condition Cooling (30-40°C) Short Reaction Time T_Start->T_Condition T_Product o- and p-Nitrotoluene T_Condition->T_Product N_Start Nitrobenzene + Fuming HNO₃/Conc. H₂SO₄ N_Condition Heating (e.g., >60°C) Longer Reaction Time N_Start->N_Condition N_Product m-Dinitrobenzene N_Condition->N_Product

Caption: Comparison of experimental workflows for the nitration of methylbenzene and nitrobenzene.

Conclusion

The substituent on a benzene ring plays a critical role in dictating its reactivity towards electrophilic substitution. The electron-donating methyl group in methylbenzene activates the ring, leading to rapid reactions under relatively mild conditions and yielding ortho- and para-substituted products. In stark contrast, the electron-withdrawing nitro group in nitrobenzene deactivates the ring, necessitating harsh reaction conditions to yield the meta-substituted product, and in some cases, such as Friedel-Crafts reactions, preventing the reaction entirely. A thorough understanding of these principles is fundamental for designing synthetic routes and predicting reaction outcomes in organic chemistry.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses or goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area.[2] Contain the spill using an inert absorbent material like sand or vermiculite.[2] The absorbed material should then be swept up and placed into a designated hazardous waste container.[2] The spill area should be cleaned with a suitable solvent followed by soap and water.[2]

  • Leaking Container: If a waste container is found to be leaking, it should immediately be placed into a larger, compatible, and properly labeled secondary containment bin.[2]

Step-by-Step Disposal Procedure

  • Waste Segregation: All waste contaminated with 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene must be segregated at the source.[1]

    • Solid Waste: Items such as contaminated gloves, weigh boats, and filter paper should be placed in a dedicated, clearly labeled hazardous waste container for solid chemical waste.[1]

    • Liquid Waste: Solutions containing this compound must be collected in a separate, labeled, and sealed hazardous waste container for liquid waste.[1] Do not mix with other incompatible waste streams.[1][2] Halogenated organic wastes should not be mixed with acids, bases, or oxidizers.[2]

  • Waste Container Management:

    • Waste containers must be kept tightly closed except when adding waste.[1][3]

    • All waste containers must be clearly labeled with the full chemical name, concentration, and associated hazards.[1] Affix a hazardous waste tag before adding any waste.[2]

  • Storage: Store waste containers in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[3]

  • Final Disposal: The final disposal of hazardous waste must be conducted through your institution's established hazardous waste management program.[1] Never pour chemical waste down the sink or dispose of it in regular trash.[1] The recommended method for the final disposal of halogenated nitroaromatic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3] Always consult your local and regional authorities for specific disposal regulations.[3]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes key hazard classifications for a closely related compound, which can be used as a conservative estimate for handling and disposal.

Hazard CategoryClassificationSource
Acute Toxicity, OralCategory 4[2]
Acute Toxicity, DermalCategory 4[2]
Acute Toxicity, InhalationCategory 4[2]
Skin Corrosion/IrritationCategory 2[3]
Serious Eye Damage/IrritationCategory 2A[3]

Disposal Workflow

The following diagram illustrates the key steps and decision points for the safe disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Storage & Disposal start Start: Generate Waste Containing This compound segregate Segregate Waste at Source start->segregate solid_waste Solid Waste (Gloves, Paper, etc.) segregate->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Is it liquid? solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container store Store Tightly Closed Container in a Cool, Dark, Ventilated Area solid_container->store liquid_container->store disposal Arrange for Pickup by Institutional Hazardous Waste Program store->disposal incineration Final Disposal via Chemical Incineration disposal->incineration

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.